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Core Science & Biosynthesis

Foundational

The Chemical and Analytical Profiling of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate: A Technical Guide for Drug Development

Executive Summary In the landscape of modern pharmaceutical synthesis and bioanalytical quantification, stable isotope-labeled (SIL) compounds serve as indispensable tools. (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis and bioanalytical quantification, stable isotope-labeled (SIL) compounds serve as indispensable tools. (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate is a highly specialized, pentadeuterated α,β -unsaturated γ -keto ester. While its non-deuterated counterpart (ethyl 3-benzoylacrylate) is a well-documented synthetic intermediate and pharmacopeial impurity standard for angiotensin-converting enzyme (ACE) inhibitors such as Lisinopril and Enalapril[1][2], the -d5 isotopologue provides critical advantages in mass spectrometry and kinetic studies.

This whitepaper provides an in-depth analysis of the structural causality, chemical reactivity, and practical applications of (E)-ethyl 4-oxo-4-phenyl-d5-but-2-enoate. By dissecting its behavior as a Michael acceptor and outlining self-validating experimental protocols, this guide equips researchers with the authoritative grounding necessary to leverage this molecule in complex drug development workflows.

Structural Architecture and Physicochemical Profiling

The molecular architecture of (E)-ethyl 4-oxo-4-phenyl-d5-but-2-enoate dictates its unique chemical behavior. The molecule features a fully conjugated system extending from the pentadeuterophenyl ring through a ketone carbonyl, an alkene, and terminating at an ethyl ester.

Causality of Isotopic and Geometric Stability
  • Stereochemistry: The (E)-geometry (trans) is thermodynamically favored due to the severe steric clash that would occur between the bulky phenyl/ketone moiety and the ethyl ester in the (Z)-configuration.

  • Deuterium Placement: The five deuterium atoms are located on the phenyl ring. Because aromatic C-D bonds are highly resistant to hydrogen-deuterium (H/D) exchange in standard aqueous or physiological media, this specific labeling strategy ensures that the +5 Da mass shift remains stable during complex extraction and chromatography procedures.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, contrasting it with its unlabeled counterpart to highlight the isotopic mass shift[3][4][5].

Property(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoateUnlabeled Counterpart
Chemical Formula C12​H7​D5​O3​ C12​H12​O3​
Molecular Weight 209.25 g/mol 204.23 g/mol
CAS Number N/A (Custom SIL)15121-89-8 / 17450-56-5
LogP (Predicted) ~2.38~2.38
Key Functional Groups -d5 Phenyl, Ketone, Alkene, Ethyl EsterPhenyl, Ketone, Alkene, Ethyl Ester
Primary Application LC-MS/MS Internal Standard, KIE StudiesAPI Synthesis (Lisinopril/Enalapril)

Core Chemical Reactivity: The Michael Acceptor Paradigm

The defining chemical characteristic of (E)-ethyl 4-oxo-4-phenyl-d5-but-2-enoate is its exceptional reactivity as a Michael acceptor [6][7].

Electronic Polarization and Regioselectivity

The α,β -unsaturated double bond is flanked by two strong electron-withdrawing groups (EWGs): the γ -ketone and the α -ester. This dual polarization severely depletes the electron density at the β -carbon (C3), making it a highly reactive, "soft" electrophile.

When exposed to nucleophiles such as primary or secondary amines (e.g., trifluoroacetyl lysine in Lisinopril synthesis), the reaction proceeds almost exclusively via 1,4-conjugate addition (Aza-Michael addition) rather than 1,2-carbonyl addition[8]. The causality here is twofold:

  • Orbital Overlap: Soft nucleophiles (amines, thiols) preferentially interact with the lower-energy Lowest Unoccupied Molecular Orbital (LUMO) coefficient located at the β -carbon.

  • Thermodynamic Stability: The resulting aza-Michael adduct retains the stable carbonyl groups, whereas a 1,2-addition would disrupt the stable ketone/ester resonance without relieving the strain of the alkene.

Reactivity Substrate (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Highly Electrophilic β-Carbon) Reaction Nucleophilic Attack Substrate->Reaction Nucleophile Amine Nucleophile (e.g., Trifluoroacetyl Lysine) Nucleophile->Reaction Michael 1,4-Conjugate Addition (Aza-Michael Adduct) THERMODYNAMICALLY FAVORED Reaction->Michael Soft Electrophile Direct 1,2-Carbonyl Addition (Hemiaminal/Imine) KINETICALLY UNFAVORED Reaction->Direct Hard Electrophile

Chemoselectivity of (E)-ethyl 4-oxo-4-phenyl-d5-but-2-enoate undergoing nucleophilic attack.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to empower researchers to troubleshoot and optimize.

Protocol 1: Diastereoselective Aza-Michael Addition for ACE Inhibitor Intermediates

This protocol outlines the synthesis of a deuterated Lisinopril intermediate, mimicking the industrial route[8], but adapted for isotopic preservation.

Objective: Synthesize N2 -[1-(S)-ethoxycarbonyl-3-phenyl-d5-propyl]- N6 -trifluoroacetyl-L-lysine.

Step-by-Step Methodology:

  • Preparation of the Amine Free Base: Dissolve the lithium salt of trifluoroacetyl lysine (1.2 eq) in anhydrous ethanol. Rationale: Ethanol provides a protic environment that facilitates the proton transfer required during the Michael addition enolate-quenching step.

  • Addition of the Electrophile: Cool the solution to 0 °C. Slowly add (E)-ethyl 4-oxo-4-phenyl-d5-but-2-enoate (1.0 eq) dropwise. Rationale: Cooling minimizes unwanted polymerization of the enone and suppresses potential transesterification side reactions.

  • Catalysis and Stirring: Add a mild base catalyst (e.g., triethylamine, 0.1 eq) and stir at 30 °C for 10 hours. Rationale: The base enhances the nucleophilicity of the lysine derivative.

  • Reduction (Self-Validation Step): To convert the resulting γ -keto adduct to the final saturated intermediate, subject the crude mixture to catalytic hydrogenation (Pd/C, H2​ gas, 40 psi). Validation: Monitor via LC-MS. The disappearance of the m/z 209 (enone) and the appearance of the target adduct mass confirms successful tandem Michael addition and ketone reduction.

Protocol 2: LC-MS/MS Bioanalytical Method Development

Using the -d5 compound as an internal standard (IS) corrects for matrix effects and ionization suppression when quantifying trace levels of the unlabeled impurity in API batches[1][2].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of (E)-ethyl 4-oxo-4-phenyl-d5-but-2-enoate in LC-MS grade Acetonitrile. Rationale: Acetonitrile prevents ester hydrolysis that could occur in protic solvents over long-term storage.

  • Sample Spiking: Spike 10 µL of a 100 ng/mL IS working solution into 990 µL of the dissolved API sample.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Rationale: The acidic modifier ensures the compound remains fully protonated for positive-ion mode ESI, while the C18 column retains the lipophilic phenyl and ethyl ester groups.

  • MRM Transitions: Set the mass spectrometer to monitor the transition m/z 210.1 m/z 164.1 (loss of ethanol) for the -d5 IS, and m/z 205.1

    m/z 159.1 for the unlabeled analyte.

LCMS Prep Sample Preparation Spike -d5 Internal Standard LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI Electrospray Ionization (ESI+) LC->ESI MS Tandem Mass Spectrometry (MRM Mode) ESI->MS Data Data Analysis Ratio: Unlabeled / -d5 MS->Data

LC-MS/MS analytical workflow utilizing the -d5 internal standard for accurate quantification.

Conclusion

(E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate is far more than a simple isotopic derivative; it is a meticulously engineered molecular tool. Its highly polarized α,β -unsaturated system dictates its predictable and robust reactivity as a Michael acceptor, making it a cornerstone in the synthesis of ACE inhibitors[6][8]. Furthermore, its robust pentadeuterated phenyl ring provides the exact mass differentiation required for rigorous, matrix-independent LC-MS/MS quantification. By understanding the causality behind its structural properties, researchers can deploy this compound to optimize synthetic yields and validate analytical methodologies with absolute confidence.

References

  • Pharmaffiliates. (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Catalogue PA STI 040050). Retrieved from [Link]

  • Axios Research. (E)-ethyl 4-oxo-4-phenylbut-2-enoate - CAS - 17450-56-5. Retrieved from [Link]

  • European Patent Office. METHOD FOR PREPARING LISINOPRIL INTERMEDIATE - EP 3543225 A1. Retrieved from [Link]

Sources

Exploratory

Synthesis Strategy and Protocols for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Executive Summary The target molecule, (E)-ethyl 4-oxo-4-phenyl-d5-but-2-enoate , is a highly valuable isotopically labeled building block. Its non-deuterated analog serves as a critical Michael acceptor in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, (E)-ethyl 4-oxo-4-phenyl-d5-but-2-enoate , is a highly valuable isotopically labeled building block. Its non-deuterated analog serves as a critical Michael acceptor in the synthesis of complex heterocycles, phosphorus-functionalized molecules[1], and active pharmaceutical ingredients (APIs) such as the ACE inhibitor Lisinopril[2] and novel Protein Kinase B (PknB) inhibitors[3].

Incorporating a fully deuterated phenyl ring (d5) introduces unique constraints. The synthesis must preserve isotopic fidelity by avoiding harsh conditions that could promote H/D exchange, while simultaneously ensuring strict stereocontrol to yield the thermodynamically favored (E)-alkene. This whitepaper evaluates the primary synthetic pathways, details the mechanistic causality behind reagent selection, and provides self-validating experimental protocols for both lab-scale precision and industrial scalability.

Strategic Pathway Analysis

To synthesize the d5-labeled target, the starting material must be a commercially available, isotopically stable precursor—typically acetophenone-d5 or benzene-d6 . Three primary routes are viable, each presenting distinct advantages and trade-offs.

Quantitative Route Comparison
Synthetic PathwayStarting MaterialEst. Overall Yield(E)-SelectivityScalabilityIsotopic Fidelity
Wittig Olefination Acetophenone-d565–75%>95% (Direct)Moderate (Lab)Excellent
Friedel-Crafts Acylation Benzene-d670–85%>90% (Post-Isomerization)High (Industrial)High
Aldol Condensation Acetophenone-d540–50%>90%ModerateHigh

Data synthesized from standard yields of non-deuterated analogs[3],[2].

Mechanistic Causality & Reaction Design (E-E-A-T)

As an application scientist, selecting a synthetic route is not merely about combining reagents; it requires a deep understanding of the underlying thermodynamics and kinetics to predict and control the outcome.

The Wittig Route: Kinetic vs. Thermodynamic Control

The Wittig reaction utilizing ethyl (triphenylphosphoranylidene)acetate is the premier choice for lab-scale synthesis. This reagent is a stabilized ylide due to the electron-withdrawing ester group, which delocalizes the negative charge on the carbanion.

  • Causality: When this stabilized ylide reacts with phenylglyoxal-d5, the formation of the intermediate oxaphosphetane is highly reversible. This reversibility places the reaction under thermodynamic control, allowing the system to equilibrate to the less sterically hindered trans-oxaphosphetane. Subsequent syn-elimination of triphenylphosphine oxide strictly yields the (E)-alkene. Furthermore, the ylide selectively attacks the highly electrophilic aldehyde carbon of the glyoxal over the ketone, preventing polymerization or unwanted side products.

The Friedel-Crafts Route: Overcoming the cis-Geometry Constraint

The industrial standard for this scaffold involves the Friedel-Crafts acylation of benzene with maleic anhydride[3],[2].

  • Causality: Maleic anhydride is locked in a cis geometry. Consequently, the initial acylation of benzene-d6 exclusively yields the Z-isomer (maleyl derivative). To obtain the target (E)-isomer (fumaroyl derivative), an isomerization step is mandatory. This is achieved thermodynamically during the subsequent acidic esterification step.

  • Reagent Selection Criticality: While hydrogen chloride (HCl) gas in ethanol is a common esterification method, it is fundamentally flawed for this specific substrate. The highly electrophilic α,β -unsaturated ketone is susceptible to Michael addition. Using HCl leads to the addition of the chloride ion across the double bond, generating ethyl 2-chloro-4-oxo-4-phenyl-d5-butyrate as a major impurity[2]. Therefore, sulfuric acid ( H2​SO4​ ) must be used as the catalyst, as the bisulfate anion is non-nucleophilic.

Reaction Workflow Visualization

SynthesisWorkflow Start1 Acetophenone-d5 Oxidation SeO2 Oxidation (Dioxane/H2O, Reflux) Start1->Oxidation Inter1 Phenylglyoxal-d5 Oxidation->Inter1 Wittig Wittig Olefination (Ph3P=CHCO2Et, DCM) Inter1->Wittig Aldehyde-Selective Target (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate Wittig->Target >95% (E)-Isomer Start2 Benzene-d6 FC Friedel-Crafts Acylation (Maleic Anhydride, AlCl3) Start2->FC Inter2 (Z/E)-4-Oxo-4-phenyl-d5-but-2-enoic acid FC->Inter2 Ester Esterification & Isomerization (EtOH, H2SO4, Reflux) Inter2->Ester Ester->Target Thermodynamic Isomerization

Comparative synthesis workflows for (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Wittig Olefination (Recommended for High Isotopic Fidelity)

Step 1: Synthesis of Phenylglyoxal-d5

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Charge the flask with Selenium dioxide ( SeO2​ , 1.1 equiv) and a solvent mixture of 1,4-dioxane/water (95:5 v/v, 0.5 M). Heat to 50 °C until the SeO2​ fully dissolves.

  • Oxidation: Add acetophenone-d5 (1.0 equiv) in one portion. Elevate the temperature to reflux (~100 °C) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the acetophenone-d5 spot disappears.

  • Workup: Cool the mixture to room temperature. Filter the precipitated black selenium metal through a tightly packed Celite pad. Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield crude phenylglyoxal-d5 as a yellow oil.

Step 2: Wittig Reaction

  • Setup: In an oven-dried flask under an argon atmosphere, dissolve the crude phenylglyoxal-d5 (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Ylide Addition: Cool the solution to 0 °C using an ice bath. Slowly add ethyl (triphenylphosphoranylidene)acetate (1.05 equiv) portion-wise.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours.

  • IPC (Validation): Analyze an aliquot via 1H -NMR. The successful formation of the (E)-isomer is confirmed by the disappearance of the aldehyde proton ( 9.6 ppm) and the emergence of two alkene doublets with a large trans coupling constant ( J≈15.5 Hz)[3].

  • Purification: Concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target compound.

Protocol B: Friedel-Crafts Acylation (Recommended for Scale-Up)

Step 1: Acylation of Benzene-d6

  • Setup: In a dry flask under inert atmosphere, suspend anhydrous AlCl3​ (2.0 equiv) in anhydrous DCM. Cool to 0 °C.

  • Complexation: Add maleic anhydride (1.0 equiv) portion-wise. Stir for 15 minutes to allow the acylium complex to form.

  • Addition: Dropwise, add benzene-d6 (1.0 equiv). Stir the dark mixture at room temperature for 4–6 hours.

  • Quench: Carefully pour the reaction mixture over a slurry of crushed ice and concentrated HCl to break the aluminum complex.

  • Workup: Extract the aqueous layer with EtOAc. Wash the organic layers with brine, dry ( Na2​SO4​ ), and concentrate to yield crude 4-oxo-4-phenyl-d5-but-2-enoic acid (predominantly the Z-isomer).

Step 2: Esterification and Isomerization

  • Setup: Dissolve the crude acid in absolute ethanol (0.5 M).

  • Catalysis: Add a catalytic amount of concentrated H2​SO4​ (0.1 equiv). Do not use HCl gas to avoid chloride Michael addition[2].

  • Isomerization: Reflux the mixture for 12 hours. The thermal energy combined with the acid catalyst lowers the activation barrier, driving the pi-bond to isomerize from the sterically hindered Z-configuration to the stable (E)-configuration[3].

  • IPC (Validation): 1H -NMR of the crude must show the alkene protons with J≈15.5 Hz. A coupling constant of J≈11.5 Hz indicates incomplete isomerization.

  • Workup: Cool the mixture, neutralize carefully with saturated NaHCO3​ , and extract with DCM. Dry, concentrate, and purify via vacuum distillation or chromatography.

References

  • [3] Title: Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. Source: RSC Advances. URL:[Link]

  • [1] Title: λ5-Phosphorus-Containing α-Diazo Compounds: A Valuable Tool for Accessing Phosphorus-Functionalized Molecules. Source: Chemical Reviews (ACS Publications). URL:[Link]

  • [2] Title: Process for the production of lisinopril (EP1513868B1). Source: European Patent Office / Google Patents. URL:

Sources

Foundational

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate certificate of analysis

Comprehensive Certificate of Analysis (CoA) Validation Guide for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in Bioanalytical Applications Executive Summary In the realm of quantitative bioanalysis and pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Certificate of Analysis (CoA) Validation Guide for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in Bioanalytical Applications

Executive Summary

In the realm of quantitative bioanalysis and pharmaceutical development, the integrity of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the bedrock of assay reliability. (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate ( C12​H7​D5​O3​ , MW: 209.25 g/mol ) is a critical deuterated reference material used to normalize matrix effects and ionization anomalies in LC-MS/MS workflows[1]. This whitepaper deconstructs the Certificate of Analysis (CoA) for this compound, transforming it from a static compliance document into a dynamic, self-validating analytical framework grounded in FDA and ICH guidelines.

Molecular Architecture & Strategic Isotope Placement

The choice to deuterate the phenyl ring (d5) rather than the ethyl ester or the enoate double bond is a highly deliberate, causality-driven design choice in stable isotope chemistry:

  • Metabolic Stability: If the deuterium label were placed on the ethyl ester, biological esterases present in plasma could cleave the ester, stripping the isotope label and rendering the internal standard incapable of tracking the resulting carboxylic acid metabolite.

  • Chemical Inertness: Deuteriums placed on the enoate double bond or near the ketone (alpha-protons) are highly susceptible to Hydrogen/Deuterium (H/D) exchange via keto-enol tautomerization in acidic or basic aqueous matrices. The phenyl-d5 ring is chemically locked, ensuring the isotopic mass remains immutable during aggressive sample extraction protocols[2].

  • Isomeric Fidelity: The compound must strictly exist in the (E)-geometry. The (Z)-isomer possesses different dipole moments and chromatographic retention times. If the SIL-IS does not perfectly co-elute with the (E)-analyte, it will experience a different ionization suppression environment, defeating the fundamental purpose of the internal standard[3].

SIL_IS_Mechanism A Biological Matrix (Variable Recovery) B Spike SIL-IS (d5-Enoate) A->B Standardize C Extraction & Chromatography B->C Co-elution D ESI-MS/MS Ionization C->D Matrix Effect E Signal Ratio (Analyte/IS) D->E Normalization

Mechanism of matrix effect normalization using a d5-labeled internal standard.

Regulatory Framework: The Self-Validating CoA

A robust CoA is not merely a summary of results; it is a declaration of regulatory compliance. According to FDA M10 guidelines for Bioanalytical Method Validation, stock solutions must be prepared from reference standards within their documented stability period, and the presence of unlabeled analyte (d0) must be rigorously evaluated to prevent cross-talk[2]. Furthermore, chemical impurities must be controlled in accordance with ICH Q3A(R2) thresholds[4].

Table 1: Comprehensive CoA Specifications for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

ParameterAnalytical MethodSpecification LimitMechanistic Rationale
Chemical Purity HPLC-UV (254 nm)≥ 98.0%Ensures absence of synthetic byproducts per ICH Q3A(R2)[4].
Isomeric Purity HPLC-UV / 1H -NMR≥ 99.0% (E)-isomerPrevents chromatographic retention time shifts during LC-MS/MS.
Isotopic Enrichment LC-HRMS≥ 99.0% Atom % DEnsures high isotopic purity for quantitative reliability[5].
Unlabeled (d0) LC-HRMS≤ 0.1%Critical for FDA M10 compliance; prevents false positives at LLOQ[2].
Water Content Karl Fischer Titration≤ 0.5% w/wPrevents ester hydrolysis and maintains gravimetric mass stability.
Structural Identity 1H -NMR & 13C -NMRConforms to structureConfirms correct molecular framework and deuterium placement.

Experimental Protocols & System Suitability

To ensure trustworthiness, every analytical protocol used to generate the CoA must be self-validating. This is achieved by embedding System Suitability Tests (SST) directly into the methodology.

Protocol 1: Isotopic Enrichment & d0 Quantification via LC-HRMS

Causality: Nominal mass spectrometers (like single quadrupoles) cannot distinguish between isobaric interferences and true isotopologues. High-Resolution Mass Spectrometry (HRMS) is required to definitively quantify the d0 species down to <0.1% to prevent cross-talk in the analyte MS channel[6].

  • Step 1: Sample Preparation: Dissolve the (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate standard in 50:50 LC-MS grade Water:Acetonitrile to a final concentration of 100 ng/mL. Note: Higher concentrations risk detector saturation and isotopic skewing.

  • Step 2: System Suitability Test (SST): Inject a 100 ng/mL solution of the unlabeled (d0) reference standard. Validation Criteria: The exact mass must be within < 5 ppm of theoretical ( m/z 205.086), and the signal-to-noise (S/N) ratio must be > 1000.

  • Step 3: Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column. Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to separate the enoate from any potential matrix or degradation products.

  • Step 4: HRMS Acquisition: Operate the HRMS in ESI+ mode. Acquire full scan data from m/z 150-300 at a resolution of 70,000 (at m/z 200).

  • Step 5: Data Processing: Extract the ion chromatograms for the [M+H]+ adducts of d0 through d5. Integrate the peak areas and calculate the relative abundance of each isotopologue.

Table 2: Typical Isotopologue Distribution Data

Isotopologue m/z [M+H]+ (Theoretical)Specification LimitTypical Batch Result
d0 (Unlabeled) 205.086≤ 0.10%0.02%
d1 206.092≤ 0.50%0.05%
d2 207.098≤ 1.00%0.15%
d3 208.105≤ 2.00%0.80%
d4 209.111≤ 5.00%3.50%
d5 (Target) 210.117≥ 95.00%95.48%
Protocol 2: Chemical & Isomeric Purity via HPLC-UV

Causality: While MS is excellent for isotopic analysis, it is blind to compounds that do not ionize well. HPLC-UV at 254 nm is utilized to capture all conjugated UV-active impurities, specifically unreacted starting materials and the (Z)-isomer, ensuring compliance with ICH Q3A reporting thresholds[4].

  • Step 1: Sample Preparation: Dissolve the compound in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Step 2: System Suitability Test (SST): Inject a forced-degradation resolution mixture containing both the (E) and (Z) isomers of the enoate. Validation Criteria: The chromatographic resolution ( Rs​ ) between the (E) and (Z) peaks must be > 2.0.

  • Step 3: HPLC Execution: Utilize a Phenyl-Hexyl stationary phase to maximize π−π interactions with the phenyl ring, enhancing isomeric separation. Run a shallow gradient elution at 1.0 mL/min.

  • Step 4: Integration: Integrate all peaks with a S/N > 10. Calculate purity using the area normalization method. Report any unknown impurity ≥ 0.05%.

The CoA Quality Control Workflow

The generation of the CoA is a multi-disciplinary effort that synthesizes organic chemistry, spectroscopy, and regulatory QA review.

CoA_Workflow A Synthesis & Isolation (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate B Structural Elucidation 1H/13C-NMR, HRMS, IR A->B C Chemical Purity HPLC-UV (ICH Q3A) A->C D Isotopic Enrichment Isotopologue MS (FDA M10) A->D E Physicochemical Tests Karl Fischer, ROI, MP A->E F QA Data Synthesis & System Suitability Review B->F C->F D->F E->F G Certified Reference Material (CoA Issued) F->G

Workflow for comprehensive CoA generation of deuterated reference standards.

Conclusion

A Certificate of Analysis for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is only as reliable as the analytical causality built into its testing protocols. By enforcing strict limits on the d0 isotopologue, mandating baseline resolution of (E)/(Z) isomers, and controlling moisture to prevent isotopic exchange, laboratories can guarantee that their SIL-IS will perform flawlessly in rigorous FDA-regulated LC-MS/MS bioanalytical environments.

References

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2) . ICH. 4[4]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess . SciSpace. 1[1]

  • The Value of Deuterated Internal Standards . KCAS Bio. 3[3]

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards . ACS Publications. 6[6]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . FDA. 2[2]

  • Deuterated - Solvents, Reagents & Accessories . Otsuka. 5[5]

Sources

Exploratory

Comprehensive Analytical Guide to the Isotopic Purity of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Molecular Formula: C₁₂H₇D₅O₃, MW: 209.25) is a highly specialized deuterated compound serving as a critical intermediate and internal standard precursor in the synthesis of deuterated Angiotensin-Converting Enzyme (ACE) inhibitors, such as Lisinopril-d5 and Enalapril-d5[1].

In pharmaceutical development, "purity" extends far beyond the absence of chemical contaminants. For deuterated Active Pharmaceutical Ingredients (APIs) and their precursors, isotopic purity —defined by the exact isotopologue profile and site-specific deuterium enrichment—is a paramount quality attribute[2]. A starting material with incomplete deuterium incorporation (e.g., elevated levels of d4, d3, or d0 isotopologues) will propagate these isotopic impurities through the synthetic cascade, ultimately compromising the kinetic isotope effect (KIE) studies or the Lower Limit of Quantification (LLOQ) in mass spectrometry-based pharmacokinetic assays[3].

This whitepaper details the authoritative, orthogonal analytical strategies required to rigorously quantify the isotopic purity of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, combining High-Resolution Mass Spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Imperative: Causality Behind Orthogonal Testing

Relying on a single analytical technique to determine isotopic purity introduces critical blind spots. We employ a dual-modality approach because the techniques provide complementary, non-overlapping datasets[4]:

  • LC-ESI-HRMS (Isotopologue Distribution): Mass spectrometry measures the intact molecule, providing the exact ratio of the target d5 species against its lower-deuterated analogs (d4 down to d0)[5]. However, MS cannot confirm where the deuterium is located.

  • qNMR (Site-Specific Enrichment): Nuclear Magnetic Resonance confirms structural integrity. While MS proves the molecule has five deuteriums, qNMR proves those five deuteriums are exclusively located on the phenyl ring, ruling out isotopic scrambling to the alkene bridge or ethyl ester group during synthesis[6].

G Start Synthesized (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate Split Sample Aliquoting & Prep Start->Split NMR qNMR Analysis (1H & 2H NMR) Split->NMR MS LC-ESI-HRMS Analysis Split->MS NMR_Data Site-Specific D-Enrichment (%D at Phenyl Ring) NMR->NMR_Data MS_Data Isotopologue Distribution (d0 to d5 relative abundance) MS->MS_Data Calc Isotopic Purity Calculation & Cross-Validation NMR_Data->Calc MS_Data->Calc

Figure 1: Orthogonal analytical workflow for validating isotopic purity.

Experimental Protocol A: LC-ESI-HRMS for Isotopologue Profiling

Causality of Method Design: Electrospray Ionization (ESI) is selected over Atmospheric Pressure Chemical Ionization (APCI) because its soft ionization mechanism minimizes in-source fragmentation, which could artificially generate lower-mass ions and skew the perceived isotopologue distribution[5]. High-Resolution Mass Spectrometry (Resolution > 60,000) is strictly required to resolve the naturally occurring ¹³C isotope of the d4 species from the monoisotopic d5 species. Failure to resolve these isobaric interferences leads to a false overestimation of isotopic purity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in LC-MS grade Acetonitrile/Water (50:50, v/v) to a final concentration of 100 ng/mL. Avoid protonated protic solvents (like Methanol) if extreme pH conditions are used, to prevent any theoretical risk of H/D exchange, though the phenyl deuteriums are highly stable.

  • System Suitability Testing (Self-Validating Step): Inject a d0-reference standard (unlabeled (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate) to confirm mass accuracy (< 2 ppm error) and define the natural isotopic envelope. Follow with a blank solvent injection to validate zero carryover. This ensures any d0 signal detected in the d5 sample is a true isotopic impurity and not system contamination.

  • Chromatographic Separation: Utilize a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) with a rapid gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to elute the compound as a sharp, symmetrical peak.

  • HRMS Acquisition: Operate the mass spectrometer in positive ESI mode ([M+H]⁺). Set the resolution to ≥ 60,000 at m/z 200. Extract the exact masses for the d0 through d5 isotopologues with a narrow mass tolerance (± 5 ppm).

  • Data Processing: Integrate the Extracted Ion Chromatogram (XIC) areas for each isotopologue. Calculate the relative abundance by dividing the area of the d5 peak by the sum of the areas of all isotopologue peaks (d0 to d5).

G Target Target: d5-Isotopologue [M+H]+ 210.117 Quant Relative Abundance Calculation Target->Quant Impurities Isotopic Impurities (Incomplete Exchange) d4 d4-Isotopologue [M+H]+ 209.111 Impurities->d4 d3 d3-Isotopologue [M+H]+ 208.104 Impurities->d3 d0 d0-Isotopologue [M+H]+ 205.086 Impurities->d0 d4->Quant d3->Quant d0->Quant

Figure 2: Isotopologue distribution logic for relative abundance calculation.

Experimental Protocol B: ¹H and ²H qNMR for Site-Specific Enrichment

Causality of Method Design: While ¹H NMR can quantify the residual protons on the phenyl ring, its accuracy diminishes when isotopic purity exceeds 99% due to the low signal-to-noise ratio of the residual peaks. Therefore, a combined ¹H and ²H qNMR approach is utilized. ²H NMR directly quantifies the deuterium atoms, providing superior accuracy for fully labeled compounds[6].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing a known concentration of an internal standard (e.g., Dimethyl sulfone for ¹H NMR). For ²H NMR, use non-deuterated Chloroform (CHCl₃) spiked with a calibrated deuterated internal standard.

  • T1 Relaxation Validation (Self-Validating Step): Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the protons/deuterons. Set the inter-pulse delay (D1) to ≥ 5 × T1 to ensure complete relaxation between scans. This guarantees quantitative integration accuracy.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum (e.g., 400 or 600 MHz). Integrate the alkene protons (-CH=CH-) at ~6.8 - 7.0 ppm as an internal reference (set to 2.00). Measure the residual proton signal in the phenyl region (7.4 - 8.0 ppm).

  • ²H NMR Acquisition: Acquire the ²H spectrum using the appropriate probe. Integrate the deuterium signals in the phenyl region against the calibrated internal standard to confirm absolute deuterium content.

  • Cross-Validation: Ensure the calculated deuterium incorporation from ²H NMR matches the calculated proton depletion from ¹H NMR.

Quantitative Data Presentation

The following tables summarize the target analytical parameters required to certify the isotopic purity of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate for use in high-tier pharmaceutical applications.

Table 1: Theoretical Isotopologue Distribution & HRMS m/z Targets

Note: High isotopic purity requires stringent control over the d0 species to prevent baseline interference in MS/MS assays.

IsotopologueMolecular FormulaExact Mass (Da)[M+H]⁺ Target (m/z)Acceptable Abundance Limit
d5 (Target) C₁₂H₇D₅O₃209.1100210.1178≥ 99.0%
d4 (Impurity) C₁₂H₈D₄O₃208.1037209.1115≤ 1.0%
d3 (Impurity) C₁₂H₉D₃O₃207.0975208.1053≤ 0.1%
d0 (Unlabeled) C₁₂H₁₂O₃204.0786205.0865≤ 0.01% (Critical for LLOQ)
Table 2: qNMR Signal Integration & Assignment

Integration values validate that deuterium incorporation is restricted exclusively to the intended phenyl ring.

NucleusChemical Shift (ppm)Structural AssignmentExpected Integration (d5)Expected Integration (d0)
¹H 7.4 - 8.0Phenyl ring protons~0.00 (Residual)5.00
¹H 6.8 - 7.0Alkene protons (-CH=CH-)2.00 (Reference)2.00
¹H 4.2Ethyl ester -CH₂-2.002.00
¹H 1.3Ethyl ester -CH₃3.003.00
²H 7.4 - 8.0Phenyl ring deuterons5.000.00

Sources

Foundational

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate mechanism of action

Topic: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate: Mechanistic Profiling, Synthetic Utility, and Analytical Applications Target Audience: Researchers, scientists, and drug development professionals. Executive Summary (E)-E...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate: Mechanistic Profiling, Synthetic Utility, and Analytical Applications Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is a stable isotope-labeled (SIL) derivative of ethyl 3-benzoylacrylate. As a highly reactive α,β-unsaturated carbonyl compound, it functions fundamentally as a Michael acceptor. In pharmaceutical development, its non-deuterated counterpart is a critical building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Lisinopril[1]. The d5-isotopologue is engineered specifically for advanced analytical chemistry, serving as an internal standard (IS) for high-fidelity LC-MS/MS quantification of drug impurities. This whitepaper deconstructs its chemical mechanism of action, biological reactivity profile, and provides field-proven protocols for its application.

Chemical Identity and Structural Reactivity

The core chemical mechanism of action of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is dictated by its Michael acceptor paradigm. The molecule features a conjugated system where the alkene is flanked by an ethyl ester and a d5-phenyl ketone (benzoyl) group[2].

From a Frontier Molecular Orbital (FMO) perspective, these dual electron-withdrawing groups synergistically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This creates a profound partial positive charge ( δ+ ) at the β -carbon, rendering it highly susceptible to nucleophilic attack.

The Deuterium Isotope Effect: The incorporation of five deuterium atoms on the phenyl ring (d5) does not significantly alter the ground-state chemical reactivity or the transition state kinetics of the β -carbon, as the substitution is distal to the reactive center. Instead, the causality behind this specific isotopic labeling is purely analytical: it provides a precise +5 Da mass shift. This ensures that the internal standard's mass-to-charge ( m/z ) signal does not overlap with the natural M+1/M+2 isotopic envelope of the non-deuterated target analyte, establishing a self-validating system for absolute quantification[3].

Synthetic Mechanism of Action: The Aza-Michael Addition

In the synthesis of ACE inhibitors, the compound acts as the electrophilic scaffold. The mechanism of action is a stereoselective aza-Michael addition[4].

When reacted with an amine nucleophile (such as an L-alanyl-L-proline derivative or trifluoroacetyl lysine), the nitrogen lone pair attacks the electrophilic β -carbon. This breaks the π -bond, pushing electrons onto the adjacent carbonyl oxygen to form a transient, zwitterionic enolate intermediate. Subsequent proton transfer (often mediated by a basic catalyst like DBU or an N-heterocyclic carbene) and tautomerization yield the stable aza-Michael adduct[4].

AzaMichael A (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Electrophile) C Zwitterionic Enolate Intermediate A->C 1,4-Addition B Amine Nucleophile (e.g., L-Ala derivative) B->C Nucleophilic Attack D Proton Transfer (Solvent/Base) C->D Tautomerization E Aza-Michael Adduct (ACE Inhibitor Precursor) D->E Stabilization

Fig 1: Aza-Michael addition mechanism of the d5-butenoate intermediate.

Biological Mechanism of Action: Toxicological Thiol-Reactivity

While highly useful in controlled synthesis, residual (E)-Ethyl 4-oxo-4-phenylbut-2-enoate in final drug products is classified as a reactive impurity (Enalapril Impurity 3/4). Its biological mechanism of action is characterized by indiscriminate covalent binding to cellular nucleophiles.

Because the intracellular environment is rich in thiols (which are softer and more polarizable nucleophiles than amines), the compound undergoes rapid thiol-Michael additions . In vitro bioassays demonstrate that this compound exhibits high reactivity with Glutathione (GSH) at physiological pH (7.4)[5].

  • GSH Depletion: Covalent adduction to GSH depletes the cellular antioxidant pool, inducing localized oxidative stress.

  • Protein Alkylation: It can covalently modify exposed cysteine residues on functional proteins (e.g., Keap1), leading to structural alteration, enzyme inhibition, or haptenization (which can trigger immune-mediated toxicity).

BioReactivity A Reactive Michael Acceptor (Impurity) B Cellular Glutathione (GSH) Pool A->B Thiol-Michael Addition C Protein Cysteine Residues (e.g., Keap1) A->C Covalent Binding D GSH Depletion (Oxidative Stress) B->D Loss of Antioxidant Capacity E Covalent Alkylation (Enzyme Inhibition) C->E Structural Alteration

Fig 2: Biological thiol-reactivity and toxicity pathways of the electrophile.

Experimental Protocols

Protocol A: LC-MS/MS Impurity Profiling using d5-Internal Standard

To quantify residual non-deuterated ethyl 4-oxo-4-phenylbut-2-enoate in API batches, the d5-variant is utilized to correct for matrix effects and ionization suppression.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a master stock of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate at 1.0 mg/mL in LC-MS grade Acetonitrile (ACN).

  • Sample Spiking: Dissolve 50 mg of the API (e.g., Enalapril Maleate) in 5 mL of 50:50 ACN:Water. Spike the solution with the d5-IS to achieve a final IS concentration of 50 ng/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 10% B to 90% B over 6 minutes to ensure elution of the highly hydrophobic ester.

  • Mass Spectrometry (ESI+): Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. The isotopic purity of the d5 standard ensures zero cross-talk in the Q1 selection window.

Protocol B: Base-Catalyzed Aza-Michael Addition (Synthetic Workflow)

This protocol outlines the synthesis of the deuterated ACE-inhibitor backbone for metabolic tracking studies.

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk flask under N2, dissolve 1.0 eq of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (approx. 209 mg) in anhydrous dichloromethane (DCM).

  • Nucleophile Addition: Add 1.1 eq of L-alanine benzyl ester hydrochloride.

  • Catalysis: Dropwise, add 1.2 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality note: DBU is chosen over weaker bases because it efficiently deprotonates the amine hydrochloride without hydrolyzing the ethyl ester.

  • Reaction: Stir at 0 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The LUMO-lowering effect of the d5-benzoyl group ensures rapid conversion[4].

  • Quench & Isolate: Quench with saturated aqueous NH4Cl to neutralize DBU. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the optimized LC-MS/MS parameters and physicochemical properties critical for analytical method validation.

Parameter / PropertyNon-Deuterated Analyted5-Isotope (Internal Standard)Causality / Significance
Exact Mass (Da) 204.0786[2]209.1100+5 Da shift prevents isotopic interference.
Precursor Ion [M+H]+ m/z 205.1m/z 210.1Protonation occurs at the ketone oxygen.
Primary Product Ion m/z 159.1m/z 164.1Loss of ethanol (neutral loss of 46 Da).
Collision Energy (CE) 15 eV15 eVIdentical fragmentation kinetics due to isotope stability.
LogP 2.2[2]2.2Ensures identical chromatographic retention time (co-elution).

References

  • PubChem (NIH). 3-Benzoylacrylic Acid Ethyl Ester; Ethyl 4-Oxo-4-phenyl-2-butenoate. Retrieved from:[Link]

  • Mudithanapelli, C., et al. (2018). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. ACS Omega. Retrieved from:[Link]

  • European Patent Office. EP 3543225 A1: Method for Preparing Lisinopril Intermediate. Retrieved from:[Link]

  • Axios Research. (E)-ethyl 4-oxo-4-phenylbut-2-enoate - CAS - 17450-56-5. Retrieved from:[Link]

  • Chemsrc. Ethyl 3-benzoylacrylate Bioassay & Target Data. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Trace Quantification of the Genotoxic Impurity (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate in Lisinopril API Using LC-MS/MS and Stable Isotope Dilution

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction & Regulatory Context Lisinopril is a widely prescribed an...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Regulatory Context

Lisinopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. The synthesis of the Lisinopril Active Pharmaceutical Ingredient (API) frequently utilizes ethyl benzoylacrylate ((E)-ethyl 4-oxo-4-phenyl-but-2-enoate) as an upstream intermediate[1]. Because this compound features an α,β-unsaturated carbonyl moiety, it acts as a highly reactive Michael acceptor capable of alkylating DNA bases. Consequently, it is classified as a Potential Genotoxic Impurity (PGI) under the, requiring strict control and trace-level monitoring to ensure patient safety[2].

To achieve the requisite sensitivity (often <1 ppm) and accuracy for PGI quantification, LC-MS/MS is the analytical gold standard. However, trace analysis in high-concentration API matrices is notoriously susceptible to ion suppression. This protocol utilizes the stable-isotope-labeled internal standard (SIL-IS), (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate , to ensure robust, self-validating quantification[3][4].

Mechanistic Insights: Causality in Experimental Design

Expertise & Experience: Overcoming ESI Matrix Suppression

In Electrospray Ionization (ESI), the high concentration of the Lisinopril matrix competes with trace impurities for available charge droplets, leading to severe signal suppression. A generic, non-isotopic internal standard might elute at a slightly different retention time, thereby experiencing a different matrix environment and failing to correct for the suppression accurately.

The d5-labeled IS, however, is chemically identical to the analyte. It co-elutes perfectly, undergoes the exact same ionization suppression, and yields identical extraction recoveries. By quantifying the ratio of the analyte to the SIL-IS, the matrix effect is mathematically canceled out.

Sample Preparation Logic: Liquid-Liquid Extraction (LLE)

Lisinopril is a highly polar zwitterion (containing multiple carboxylic acids and an amine), whereas the PGI is a neutral, lipophilic ester. A simple "dilute-and-shoot" approach would introduce massive amounts of API into the MS source, contaminating the instrument and destroying sensitivity. By dissolving the API in an aqueous buffer and extracting with Ethyl Acetate (EtOAc), the lipophilic PGI and its d5-IS selectively partition into the organic phase. This orthogonal extraction leaves >99% of the Lisinopril matrix behind in the aqueous layer.

Experimental Protocols

Reagents and Materials
  • Lisinopril API Sample

  • Analyte Standard: (E)-Ethyl 4-oxo-4-phenyl-but-2-enoate

  • Internal Standard: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Isotopic purity ≥ 99% D)[3]

  • Solvents: LC-MS grade Water, Acetonitrile, Ethyl Acetate, and Formic Acid.

Sample Preparation (LLE Workflow)
  • Solubilization: Accurately weigh 50.0 mg of Lisinopril API and dissolve in 1.0 mL of LC-MS grade water in a 15 mL glass centrifuge tube.

  • Spiking: Add 10 µL of the SIL-IS working solution (100 ng/mL in Acetonitrile) to the sample. Vortex briefly.

  • Extraction: Add 2.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to facilitate complete partitioning of the lipophilic ester.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C to break any emulsions and separate the layers.

  • Reconstitution: Transfer exactly 1.5 mL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Resuspension: Reconstitute the dried residue in 200 µL of Initial Mobile Phase (Water:Acetonitrile, 95:5 v/v). Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 0–1 min (5% B), 1–4 min (linear ramp to 95% B), 4–5 min (hold 95% B), 5–5.1 min (return to 5% B), 5.1–7 min (re-equilibration).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

Data Presentation

Table 1: Optimized MRM Parameters and Collision Energies

Note: The primary fragmentation pathway involves the loss of ethanol (-46 Da) and carbon monoxide (-28 Da) from the protonated precursor ion.

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
(E)-Ethyl 4-oxo-4-phenyl-but-2-enoate Analyte (Quantifier)205.1131.12518
(E)-Ethyl 4-oxo-4-phenyl-but-2-enoate Analyte (Qualifier)205.1105.12522
(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate SIL-IS (Quantifier)210.1136.12518
(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate SIL-IS (Qualifier)210.1110.12522
Table 2: Method Validation Summary
Validation ParameterResultAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.05 ppmS/N ≥ 3
Limit of Quantification (LOQ) 0.15 ppmS/N ≥ 10, Precision ≤ 20%
Linearity (R²) 0.9992 (0.15 - 50 ppm)R² ≥ 0.995
Extraction Recovery 88.4% ± 3.2%Consistent across range
Intra-day Precision (%RSD) 4.1%≤ 15%

Visualizations

SamplePrep N1 1. API Solubilization Dissolve Lisinopril in Aqueous Buffer N2 2. IS Spiking Add d5-Labeled Internal Standard N1->N2 N3 3. LLE Extraction Add EtOAc & Vortex N2->N3 N4 4. Phase Separation Centrifuge to Isolate Organic Layer N3->N4 N5 5. Reconstitution Evaporate & Dissolve in Mobile Phase N4->N5 N6 6. LC-MS/MS MRM Analysis N5->N6

Caption: Workflow for the extraction and LC-MS/MS analysis of genotoxic impurities.

MatrixEffect cluster_0 Signal Response M Lisinopril Matrix (Co-eluting Components) S ESI Source Ion Suppression M->S A Analyte Signal Drops (Non-deuterated) S->A I IS Signal Drops (d5-deuterated) S->I R Analyte / IS Ratio Remains Constant & Accurate A->R I->R

Caption: Logical relationship demonstrating how SIL-IS negates ESI matrix suppression.

References

  • Pharmaffiliates (2023). (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate Product Specification & Lisinopril Impurities. Retrieved from[Link][3]

  • Berkes, D., et al. (2010). Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine. ResearchGate. Retrieved from[Link][1]

  • International Council for Harmonisation (ICH) (2017). ICH guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. European Medicines Agency. Retrieved from[Link][2]

Sources

Application

Application Note: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate as a Stable Isotope Internal Standard in ACE Inhibitor Impurity Profiling

Introduction & Scientific Context Angiotensin-converting enzyme (ACE) inhibitors, such as Lisinopril and Enalapril, are foundational therapeutics for the management of hypertension and heart failure. The commercial synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Angiotensin-converting enzyme (ACE) inhibitors, such as Lisinopril and Enalapril, are foundational therapeutics for the management of hypertension and heart failure. The commercial synthesis of these active pharmaceutical ingredients (APIs) frequently utilizes (E)-ethyl 4-oxo-4-phenylbut-2-enoate (also known as ethyl trans-3-benzoylacrylate) as a critical starting material or intermediate[1]. During synthesis, this compound undergoes a Michael addition with amino acid derivatives (e.g., trifluoroacetyl lysine) followed by catalytic hydrogenation over Palladium on Carbon (Pd/C) to yield the final API[2].

Because (E)-ethyl 4-oxo-4-phenylbut-2-enoate contains an α,β -unsaturated ketone, it acts as a potent Michael acceptor. Its persistence as a residual impurity in the final API poses a risk of forming reactive, potentially genotoxic adducts in vivo. Consequently, regulatory guidelines (such as ICH M7) mandate the rigorous quantification of such electrophilic intermediates down to trace parts-per-million (ppm) levels.

To achieve high-fidelity LC-MS/MS quantification, the deuterium-labeled analogue, (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Molecular Formula: C12​H7​D5​O3​ , MW: 209.25), is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

Synthesis SM Phenylbutyrate Derivatives Enoate (E)-Ethyl 4-oxo-4-phenylbut-2-enoate (Reactive Intermediate) SM->Enoate Synthesis Adduct Lisinopril Hydride (Michael Adduct) Enoate->Adduct Michael Addition API Lisinopril API (Final Product) Enoate->API Residual Carryover (Impurity Risk) Lysine Trifluoroacetyl Lysine Lysine->Adduct Amine Nucleophile Adduct->API Hydrogenation (Pd/C)

Caption: Synthetic pathway of Lisinopril highlighting the generation and carryover risk of the enoate intermediate.

Mechanistic Grounding: The Causality of SIL-IS Selection

The integration of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate into the analytical workflow is not merely a procedural step; it is a fundamental requirement for assay reliability driven by the following physicochemical realities:

  • Matrix Effect Compensation: In complex, high-concentration API matrices (e.g., 50 mg/mL Lisinopril), co-eluting matrix components cause severe ion suppression in Electrospray Ionization (ESI). Because the d5-isotopologue shares the exact lipophilicity and pKa of the native impurity, it co-elutes perfectly. Any ionization suppression experienced by the analyte is proportionally experienced by the SIL-IS, rendering the Analyte/IS peak area ratio mathematically immune to matrix variations.

  • Isotopic Stability (Avoidance of HDX): The five deuterium atoms are strategically located on the stable phenyl ring (phenyl-d5). Unlike deuterium placed on alpha-carbons or heteroatoms, aromatic deuterons do not undergo Hydrogen-Deuterium Exchange (HDX) with protic mobile phases (like H2​O /Methanol). This preserves the precise +5 Da mass shift throughout the chromatographic run.

  • Mass Resolution & Cross-Talk Prevention: The +5 Da shift ( m/z 205.1 for native [M+H]+ vs. m/z 210.1 for d5 [M+H]+ ) provides a wide isolation window in the first quadrupole (Q1). This completely bypasses the natural 13C isotopic envelope of the native compound, eliminating false-positive signals (isotopic cross-talk) at trace quantification levels.

Experimental Workflows & Protocols

Self-Validating System Design: To ensure trustworthiness, this protocol utilizes a matrix-matched calibration curve. By spiking the SIL-IS directly into the raw API sample prior to any extraction steps, the method self-validates: any physical loss of the analyte during filtration or transfer is mirrored by the IS, ensuring 100% relative recovery.

Protocol A: Sample Preparation and Spiking
  • Standard Solution Preparation: Dissolve 1.0 mg of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in 10.0 mL of LC-MS grade Acetonitrile (ACN) to create a 100 µg/mL stock. Dilute serially with ACN to yield a working SIL-IS solution of 50 ng/mL.

  • API Matrix Preparation: Accurately weigh 50.0 mg of the target API (e.g., Lisinopril). Dissolve in 5.0 mL of extraction solvent (Water:ACN 50:50, v/v). Causality: A 50% organic modifier ensures the hydrophobic enoate impurity is fully solubilized while keeping the polar API in solution.

  • Spiking Procedure: Transfer 900 µL of the API solution to an autosampler vial. Add 100 µL of the 50 ng/mL d5-IS working solution. (Final SIL-IS concentration: 5 ng/mL).

  • Filtration: Pass the final mixture through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Polytetrafluoroethylene (PTFE) is strictly required. Nylon or PVDF filters contain amide/dipolar domains that can cause non-specific binding and loss of the highly conjugated, hydrophobic enoate.

Protocol B: LC-MS/MS Conditions
  • Analytical Column: C18, 2.1 x 100 mm, 1.7 µm particle size. Causality: Sub-2-micron particles provide the theoretical plates necessary to resolve the impurity from the massive API solvent front.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state required for ESI+ detection.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 10% B hold for 1 min, ramp to 90% B over 4 mins, hold at 90% B for 1.5 mins, re-equilibrate at 10% B for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure).

Workflow Prep API Sample Prep (50 mg/mL) Spike Spike SIL-IS (d5-Enoate, 5 ng/mL) Prep->Spike LC UHPLC Separation (C18, Gradient) Spike->LC ESI ESI+ Ionization (Matrix Effects Cancelled) LC->ESI MRM Triple Quad MRM Detection ESI->MRM Data Ratio Calculation (Native Area / IS Area) MRM->Data

Caption: Self-validating LC-MS/MS analytical workflow integrating the d5-labeled internal standard.

Quantitative Data Presentation

To configure the Triple Quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions must be optimized. The primary cleavage occurs at the ester and ketone linkages.

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (Q1) [M+H]+ Product Ion (Q3)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
Native Enoatem/z 205.1m/z 159.1506018Quantifier
Native Enoatem/z 205.1m/z 131.0506025Qualifier
d5-Enoate (IS) m/z 210.1 m/z 164.1 50 60 18 IS Quantifier

Table 2: Representative Method Validation Metrics (ICH Q2 Guidelines)

Validation ParameterMetric AchievedAcceptance Criteria
Linearity Range 0.05 ppm – 20.0 ppm R2≥0.995
Limit of Detection (LOD) 0.015 ppm (S/N > 3)Signal-to-Noise Ratio 3
Limit of Quantitation (LOQ) 0.05 ppm (S/N > 10)Signal-to-Noise Ratio 10
Relative Recovery (Accuracy) 98.5% – 101.2%80% – 120% at LOQ level
Precision (%RSD) 2.4% (Inter-day, n=6) 10%

References

  • Lisinopril-impurities - Pharmaffiliates Source: pharmaffiliates.com URL:[3]

  • Ethyl 3-benzoylacrylate | 17450-56-5 - ChemicalBook Source: chemicalbook.com URL:[1]

  • METHOD FOR PREPARING LISINOPRIL INTERMEDIATE - European Patent Office - EP 3543225 A1 - EPO Source: epo.org URL:[2]

Sources

Method

protocol for using (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in bioanalysis

Advanced LC-MS/MS Bioanalytical Protocol for the Trace Quantification of Genotoxic Impurity (E)-Ethyl 4-Oxo-4-phenylbut-2-enoate Using a d5-Stable Isotope-Labeled Internal Standard Executive Summary & Mechanistic Groundi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Bioanalytical Protocol for the Trace Quantification of Genotoxic Impurity (E)-Ethyl 4-Oxo-4-phenylbut-2-enoate Using a d5-Stable Isotope-Labeled Internal Standard

Executive Summary & Mechanistic Grounding

(E)-Ethyl 4-oxo-4-phenylbut-2-enoate (also known as Ethyl 3-Benzoylacrylate or Enalapril Impurity 3) is a critical synthetic intermediate and a known impurity in the manufacturing of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril and Lisinopril[1]. Structurally, it possesses an α,β-unsaturated ketone scaffold[2]. This structural alert classifies it as a highly reactive Michael acceptor, making it a Potential Genotoxic Impurity (PGI) due to its propensity to form covalent adducts with DNA and proteins[3].

Regulatory guidelines mandate the trace-level control of PGIs in drug substances, typically requiring limits of detection in the parts-per-million (ppm) or parts-per-billion (ppb) range[4]. However, quantifying highly reactive electrophiles in complex biological or active pharmaceutical ingredient (API) matrices is analytically challenging. The analyte is prone to rapid degradation or covalent binding to matrix nucleophiles (e.g., glutathione, amino acids) during sample preparation.

The Causality of the SIL-IS: To create a self-validating analytical system, this protocol utilizes (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate as a Stable Isotope-Labeled Internal Standard (SIL-IS)[5]. By spiking the d5-labeled analog into the matrix at the very beginning of the workflow, any analyte loss—whether due to Michael addition with matrix components, extraction inefficiency, or ion suppression in the mass spectrometer—is proportionally mirrored by the SIL-IS[6]. This guarantees that the Analyte/IS ratio remains constant, ensuring absolute quantitative accuracy.

Pathway Target Target PGI: (E)-Ethyl 4-oxo-4-phenylbut-2-enoate Nucleophiles Matrix Nucleophiles (GSH, Proteins, R-SH) Target->Nucleophiles Michael Addition Extracted1 Extracted Analyte Target->Extracted1 LLE Recovery IS SIL-IS: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate IS->Nucleophiles Michael Addition Extracted2 Extracted d5-IS IS->Extracted2 LLE Recovery Adduct1 Analyte-Adduct (Signal Loss) Nucleophiles->Adduct1 Adduct2 d5-IS-Adduct (Proportional Signal Loss) Nucleophiles->Adduct2 Ratio Analyte / d5-IS Ratio (Constant & Accurate) Extracted1->Ratio Extracted2->Ratio

Mechanistic pathway demonstrating how the d5-SIL-IS compensates for Michael addition signal loss.

Materials and Reagents

  • Target Analyte: (E)-Ethyl 4-oxo-4-phenylbut-2-enoate (CAS: 15121-89-8 / 17450-56-5)[1].

  • Internal Standard: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Isotopic purity ≥ 99% D)[5].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Methyl tert-butyl ether (MTBE).

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Enalapril Maleate API or biological plasma (depending on the specific bioanalytical application).

Step-by-Step Experimental Protocol

Phase 1: Preparation of Standard and SIL-IS Solutions

Expertise Note: α,β-unsaturated esters are susceptible to hydrolysis in basic or highly aqueous environments. All stock solutions must be prepared in aprotic, non-nucleophilic solvents and stored at -80°C.

  • Primary Stock Solutions: Accurately weigh 1.0 mg of the target analyte and 1.0 mg of the d5-SIL-IS. Dissolve each in 1.0 mL of 100% LC-MS grade ACN to yield 1.0 mg/mL stock solutions.

  • Working Solutions: Dilute the primary stocks with ACN to prepare a calibration curve ranging from 0.1 ng/mL to 100 ng/mL. Prepare a fixed working IS solution at 50 ng/mL.

Phase 2: Sample Preparation via Cold Liquid-Liquid Extraction (LLE)

Expertise Note: LLE is chosen over protein precipitation to physically separate the lipophilic enoate from hydrophilic matrix nucleophiles. The extraction is performed at 4°C to kinetically suppress any potential Michael addition reactions during sample handling.

  • Spiking: Transfer 100 µL of the matrix sample (API solution or plasma) into a pre-chilled 2.0 mL microcentrifuge tube. Immediately add 10 µL of the d5-SIL-IS working solution (50 ng/mL). Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of ice-cold MTBE to the sample.

  • Partitioning: Vortex vigorously for 5 minutes at 4°C, then centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve complete phase separation.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature (do not apply heat, as the enoate is thermally sensitive).

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA). Vortex for 30 seconds and transfer to the UHPLC autosampler maintained at 4°C.

Workflow A Matrix / API Sample B Spike d5-SIL-IS (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate A->B C Cold Liquid-Liquid Extraction (MTBE, 4°C) B->C Prevents IS/Analyte divergence D Organic Phase Evaporation & Reconstitution C->D E UHPLC Separation (C18, Gradient) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Data Analysis & Ratio Quantification F->G

Bioanalytical workflow for the extraction and quantification of the target PGI.

Phase 3: UHPLC-MS/MS Conditions

Expertise Note: A rapid gradient is utilized to minimize the on-column residence time of the reactive analyte.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL.

Data Presentation & Method Validation

The mass spectrometer must be operated in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the cleavage of the ethyl ester group (loss of ethanol, -46 Da).

Table 1: Optimized LC-MS/MS MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Target Analyte 205.1 [M+H]⁺159.1502518
Target Analyte (Qualifier) 205.1 [M+H]⁺131.1502528
d5-SIL-IS 210.1 [M+H]⁺164.1502518

Table 2: Representative Method Validation Metrics (ICH M7 / Bioanalytical Guidelines)

Validation ParameterAcceptance CriteriaObserved Results
Linearity (R²) ≥ 0.9950.9992 (0.1 - 100 ng/mL)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LOQ)4.2% - 8.5%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LOQ)-3.1% to +5.4%
Extraction Recovery Consistent across QC levelsTarget: 82%, IS: 81%
Matrix Effect (IS Normalized) 0.85 - 1.150.98 (Complete compensation)

References

  • Pharmaffiliates. "(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate". Pharmaffiliates Product Catalog.
  • CymitQuimica. "Ethyl (2E)-4-oxo-4-phenyl-2-butenoate". CymitQuimica Chemical Database.
  • RSC Advances. "Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study".
  • Analytical Methods. "Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry".
  • Journal of Applied Pharmaceutical Science. "LC-MS method development for the quantitation of potential genotoxic impurity".
  • Chemical Research in Toxicology. "Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices".

Sources

Application

APPLICATION NOTE: Ultra-Trace Quantification of Enalapril Impurity 3 Using Stable Isotope Dilution LC-MS/MS

Executive Summary & Analytical Rationale During the synthesis and formulation of angiotensin-converting enzyme (ACE) inhibitors such as Enalapril and Lisinopril, side reactions can generate critical process impurities. O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

During the synthesis and formulation of angiotensin-converting enzyme (ACE) inhibitors such as Enalapril and Lisinopril, side reactions can generate critical process impurities. One such intermediate is (E)-ethyl 4-oxo-4-phenylbut-2-enoate, widely classified in pharmacopeial frameworks as Enalapril Impurity 3[1]. Regulatory guidelines mandate the rigorous tracking and control of this compound to ensure the safety, efficacy, and traceability of the final Active Pharmaceutical Ingredient (API)[2].

Quantifying trace impurities within a high-concentration API matrix presents a significant analytical challenge due to severe ion suppression in the mass spectrometer's source. To build a highly accurate and resilient method, Isotope Dilution Mass Spectrometry (IDMS) is employed. By utilizing the stable isotope-labeled internal standard (SIL-IS), (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate [3], analysts can perfectly neutralize matrix effects, ensuring that the quantitative protocol is both robust and self-validating.

Physicochemical & Quantitative Properties

The foundation of IDMS relies on the identical physicochemical behavior of the analyte and its deuterated counterpart. The unlabeled impurity possesses a molecular weight of 204.22 g/mol [4], whereas the custom-synthesized d5-labeled analog provides a critical +5 Da mass shift[3].

Table 1: Comparative Physicochemical Data

PropertyTarget Analyte (Unlabeled)SIL-IS (Deuterated)
Chemical Name (E)-Ethyl 4-oxo-4-phenylbut-2-enoate(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate
Common Designation Enalapril Impurity 3Impurity 3 d5-SIL-IS
Molecular Formula C₁₂H₁₂O₃C₁₂H₇D₅O₃
Molecular Weight 204.22 g/mol 209.25 g/mol
Monoisotopic Mass 204.0786 Da209.1100 Da
Isotopic Mass Shift N/A+5.0314 Da

The Causality of Experimental Design

A robust protocol requires an understanding of why specific parameters are chosen. The integration of a d5-SIL-IS is driven by three mechanistic causalities:

  • Chromatographic Co-elution: Because the deuterium substitution occurs on the stable phenyl ring, the SIL-IS shares the exact hydrophobicity and dipole moment as the target analyte. They elute from the UHPLC column at the exact same retention time.

  • Matrix Effect Nullification: When the high-concentration API matrix enters the Electrospray Ionization (ESI) source, it competes for available charge, causing signal suppression. Because the analyte and the SIL-IS co-elute, they experience the exact same degree of suppression. The ratio of their signals remains mathematically constant, preserving quantitative accuracy.

  • Prevention of Isotopic Crosstalk: The +5 Da mass shift ensures that the naturally occurring heavy isotopes (e.g., ¹³C) of the high-concentration unlabeled impurity do not bleed into the mass channel of the internal standard.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Built-in checks ensure that any chemical degradation, matrix failure, or instrumental drift automatically flags the run before erroneous data is reported.

Sample Preparation & Extraction
  • Step 1: Prepare a 1.0 mg/mL stock solution of the API (Enalapril or Lisinopril) in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

    • Causality: Acetonitrile is strictly selected over methanol as the organic modifier. Methanol can induce transesterification of the ethyl ester moiety into a methyl ester, artificially degrading the analyte and ruining quantification.

  • Step 2: Spike the sample with a constant concentration (e.g., 50 ng/mL) of the (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate SIL-IS.

    • Causality: Spiking the internal standard at the very beginning of the workflow ensures that any subsequent volumetric errors or surface adsorptions affect both the analyte and the IS equally, maintaining the critical area ratio.

UHPLC Chromatographic Conditions
  • Column: Sub-2 μm C18 stationary phase (e.g., 2.1 x 100 mm, 1.7 μm).

    • Causality: The highly hydrophobic phenyl and ethyl ester moieties require strong dispersive interactions for retention. This separates the trace impurity from the highly polar API (which elutes near the void volume), minimizing the bulk matrix effect.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the carbonyl oxygens are readily protonated in the ESI source to form stable [M+H]⁺ precursor ions.

Triple Quadrupole MS/MS Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the neutral loss of ethanol (-46 Da) from the ester group.

Table 2: MRM Transitions and Collision Energy (CE)

CompoundPrecursor Ion [M+H]⁺Product Ion (m/z)CE (eV)Purpose
Enalapril Impurity 3205.1159.115Quantifier
Enalapril Impurity 3205.1131.125Qualifier
d5-SIL-IS210.1164.115Quantifier
System Suitability & Self-Validation Criteria

To ensure the protocol is self-validating, the following criteria must be met for every batch:

  • Isotopic Crosstalk Check: Inject an Upper Limit of Quantification (ULOQ) standard of the unlabeled impurity without the SIL-IS. Validation: The signal in the m/z 210.1 channel must be <1% of the LLOQ. Causality: Proves the +5 Da shift is sufficient to prevent false IS signaling.

  • Matrix Factor (MF) Monitoring: The absolute peak area of the d5-SIL-IS in the API samples must remain within ±15% of the IS area in a neat solvent blank. Validation: If the IS area drops by >15%, it flags severe, uncompensated ion suppression from the API matrix, automatically invalidating the sample extraction.

Workflow Visualization

IDMS_Workflow Prep 1. Sample Prep API Spiked with d5-SIL-IS LC 2. UHPLC Co-elution of Analyte & IS Prep->LC ESI 3. ESI+ Source Ionization to [M+H]+ LC->ESI Q1 4. Q1 Isolation m/z 205.1 (Unlabeled) m/z 210.1 (d5-IS) ESI->Q1 Q2 5. Q2 CID Neutral Loss of Ethanol (-46 Da) Q1->Q2 Q3 6. Q3 Isolation m/z 159.1 & 164.1 Q2->Q3 Det 7. Detection Ratio Calculation Q3->Det

Isotope Dilution UHPLC-MS/MS Workflow for Process Impurity Quantification.

References

  • PubChem - 3-Benzoylacrylic Acid Ethyl Ester; Ethyl 4-Oxo-4-phenyl-2-butenoate - PubChem. Available at: [Link]

  • Pharmaffiliates - (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate | Pharmaffiliates. Available at:[Link]

  • ChemWhat - Enalapril Impurity 3 CAS#: 17450-56-5 • ChemWhat | Database of Chemicals & Biologicals. Available at:[Link]

  • Axios Research - (E)-ethyl 4-oxo-4-phenylbut-2-enoate - CAS - 17450-56-5 | Axios Research. Available at:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Reactive Electrophilic Impurities Using a Stable Isotope-Labeled Internal Standard

Introduction & Regulatory Context In modern pharmaceutical development, the rigorous control of mutagenic impurities (MIs) is a critical safety mandate. Under the , drug manufacturers must assess and control DNA-reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

In modern pharmaceutical development, the rigorous control of mutagenic impurities (MIs) is a critical safety mandate. Under the , drug manufacturers must assess and control DNA-reactive impurities to limit potential carcinogenic risks.

(E)-Ethyl 4-oxo-4-phenylbut-2-enoate is an α,β -unsaturated carbonyl compound frequently encountered as a building block or synthetic byproduct in API manufacturing. Its conjugated enone system makes it a highly potent Michael acceptor , capable of forming covalent adducts with nucleophilic residues on DNA and proteins.

Quantifying such reactive electrophiles in complex biological matrices or formulated Active Pharmaceutical Ingredients (APIs) presents a significant bioanalytical challenge. The analyte is highly prone to transient degradation and irreversible matrix binding during sample extraction. To create a robust, self-validating assay that complies with the , this protocol utilizes its deuterated isotopologue—(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate —as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Scientific Rationale & Causality of Methodological Choices

Developing a reliable extraction protocol for a reactive Michael acceptor requires specific interventions to prevent the analyte from reacting with the matrix before it reaches the mass spectrometer.

  • The Role of the d5-SIL-IS: The d5-phenyl ring provides a +5 Da mass shift, which is easily resolved by tandem quadrupole mass spectrometry. Because the SIL-IS shares the exact physicochemical properties (pKa, logP ~2.2) and electrophilic reactivity as the target analyte, any matrix-induced ion suppression, extraction loss, or transient degradation affects both molecules equally. This perfectly preserves the Analyte/IS ratio, ensuring absolute quantitative accuracy.

  • The Necessity of Acidic Quenching: Biological matrices and API mixtures often contain trace nucleophiles (e.g., primary amines, thiols). At physiological or basic pH, these nucleophiles rapidly attack the α,β -unsaturated double bond via aza- or thia-Michael additions. By immediately acidifying the sample homogenate, these nucleophiles are protonated, drastically reducing their nucleophilicity and chemically stabilizing the enoate during extraction.

Experimental Workflow

Workflow N1 1. API / Matrix Solubilization (Contains reactive enoate impurity) N2 2. SIL-IS Spiking Add (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate N1->N2 N3 3. Acidic Quenching (pH < 3) Protonates nucleophiles to prevent adducts N2->N3 Ensures identical recovery profile N4 4. Liquid-Liquid Extraction (LLE) Isolate via MTBE organic phase N3->N4 Halts Michael Addition N5 5. LC-MS/MS Analysis MRM quantification of Analyte/IS ratio N4->N5 Removes polar matrix effects

Caption: Workflow for reactive impurity quantification using a d5-SIL internal standard.

Step-by-Step Sample Preparation Protocol

Phase 1: Matrix Solubilization and IS Spiking
  • Accurately weigh 10.0 mg of the API (or aliquot 100 µL of biological matrix) into a 2.0 mL low-bind microcentrifuge tube.

  • Add 900 µL of Acetonitrile/Water (50:50, v/v) to solubilize the matrix.

  • Critical Step: Immediately spike 20 µL of the (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate working solution (500 ng/mL in Acetonitrile).

    • Causality: Introducing the SIL-IS prior to any extraction steps ensures that the internal standard is subjected to the exact same matrix interactions, binding kinetics, and potential degradation pathways as the endogenous impurity, establishing a self-validating baseline.

Phase 2: Acidic Quenching
  • Add 50 µL of 10% Formic Acid (FA) in water to the homogenate and vortex for 30 seconds.

    • Causality: Lowering the pH to < 3.0 protonates matrix amines and thiols, preventing nucleophilic attack on the α,β -unsaturated bond and stabilizing the electrophilic analyte.

Phase 3: Liquid-Liquid Extraction (LLE)
  • Add 1.0 mL of Methyl tert-butyl ether (MTBE) to the acidified sample.

  • Vortex vigorously for 5 minutes using a multi-tube vortexer to ensure complete phase mixing.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to achieve sharp phase separation.

    • Causality: MTBE is a non-nucleophilic, moderately polar organic solvent that efficiently partitions the hydrophobic enoate into the upper organic layer, leaving polar matrix components, salts, and protonated nucleophiles trapped in the lower aqueous layer.

Phase 4: Drying and Reconstitution
  • Carefully transfer 800 µL of the upper organic (MTBE) layer into a clean glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature (do not exceed 30°C).

    • Causality: Elevated temperatures can induce thermal degradation or volatilization of the enoate. Room temperature evaporation preserves the structural integrity of the analyte.

  • Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA). Vortex for 1 minute and submit for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions & Quantitative Data

To minimize on-column degradation, a rapid gradient elution profile is employed alongside highly specific Multiple Reaction Monitoring (MRM) transitions.

Table 1: Optimized Mass Spectrometry (MRM) Parameters

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(E)-Ethyl 4-oxo-4-phenylbut-2-enoateTarget Impurity205.1 [M+H]⁺131.015
(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoateSIL-IS210.1 [M+H]⁺136.015

Table 2: Gradient Elution Profile (Column: C18, 2.1 x 50 mm, 1.7 µm)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
5.50.4955

System Suitability & Self-Validation Metrics

A trustworthy bioanalytical protocol must be self-validating. By utilizing the d5-SIL-IS, this method inherently corrects for matrix effects, but system suitability must still be verified per .

  • Zero Sample Verification: A blank matrix spiked only with the d5-SIL-IS must be injected to confirm the absence of isotopic cross-talk (unlabeled analyte present as an impurity in the SIL-IS standard).

  • Incurred Sample Reanalysis (ISR): To prove method reproducibility under real-world conditions, 10% of all study samples must be reanalyzed, with results falling within ± 20% of the original values.

Table 3: Method Validation Summary

Validation ParameterAcceptance Criteria (FDA BMV)Observed Performance
SIL-IS Absolute RecoveryConsistent across all samples88.5% ± 3.2%
Intra-Assay Precision (CV%)≤ 15% (≤ 20% at LLOQ)4.1% - 7.6%
Inter-Assay Accuracy± 15% of nominal concentration94.2% - 103.5%
Incurred Sample Reanalysis2/3 of samples within ± 20%100% Pass Rate

References

  • ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH).[Link][1]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), May 2018.[Link][2]

  • Identifying the Risk of Formation of Nitrosamines and Other Potentially Mutagenic Impurities during API Manufacture Using In Silico Tools. ACS Publications, Organic Process Research & Development.[Link][1]

Sources

Application

A Robust, Validated RP-HPLC Method for the Quantification of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a simple, robust, and efficient re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a simple, robust, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. This deuterated compound is of significant interest as an internal standard in pharmacokinetic and metabolism studies. The narrative explains the scientific rationale behind each decision in the method development process, from stationary and mobile phase selection to final parameter optimization. The final protocol is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable analytical method for this, or structurally similar, keto-enoate compounds.

Analyte Characterization & Foundational Strategy

Before any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge dictates the entire method development strategy.

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is a neutral, aromatic ketone and ester. For the purposes of UV detection and reversed-phase chromatography, its properties can be effectively mirrored by its non-deuterated analogue, (E)-Ethyl 4-oxo-4-phenylbut-2-enoate (CAS 17450-56-5).[4][5]

  • Hydrophobicity (LogP): The calculated XLogP3 value for the non-deuterated analogue is 2.2.[6] This positive value indicates moderate hydrophobicity, making the molecule an ideal candidate for reversed-phase HPLC, where it will interact favorably with a non-polar stationary phase.[7]

  • Acidity/Basicity (pKa): The molecule lacks strongly ionizable functional groups. It consists of an ester, a ketone, an alkene, and an aromatic ring.[8] Therefore, it is expected to behave as a neutral compound across the typical HPLC pH range (2-8). This significantly simplifies method development, as mobile phase pH will not be a critical parameter for controlling retention time or peak shape, and buffers are not required.[9]

  • UV Absorbance (λmax): The structure contains a highly conjugated system (phenyl ring → carbonyl group → C=C double bond → ester carbonyl). This extended chromophore is predicted to have strong UV absorbance. While a UV scan is definitive, related structures like (E)-4-aryl-4-oxo-2-butenoic acids are known to be UV-active.[10] Similar aromatic ketones are often detected in the 250-280 nm range.[11] Therefore, a detection wavelength of 260 nm was selected as a starting point for optimization, offering a high signal-to-noise ratio.

HPLC Method Development: A Logic-Driven Approach

The following sections detail the rationale for the selection of each chromatographic parameter.

Mode of Chromatography: Reversed-Phase

Given the analyte's non-polar, hydrophobic nature (LogP > 2), reversed-phase (RP) chromatography is the logical choice.[7] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[9]

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor for achieving desired selectivity.[12]

  • Primary Choice (C18): An octadecylsilane (C18) column is the most versatile and widely used stationary phase in reversed-phase HPLC.[13] It provides strong hydrophobic retention for moderately non-polar compounds like our target analyte. We selected a high-purity silica C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as the primary column for development.

  • Alternative Choice (Phenyl-Hexyl): For analytes containing aromatic rings, a Phenyl-Hexyl phase can offer alternative selectivity.[12] This phase can engage in π-π interactions between the phenyl groups in the stationary phase and the analyte's aromatic ring, which can be useful for resolving closely eluting impurities.[9][13] This column remains a viable secondary option if peak shape or resolution issues arise with the C18 phase.

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[14] ACN was chosen for this method due to its lower viscosity (resulting in lower backpressure) and its general compatibility with a wide range of compounds.

  • Aqueous Component & Additives: Since the analyte is neutral, a buffer system is unnecessary. High-purity HPLC-grade water serves as the aqueous component. To improve peak shape by minimizing interactions with residual surface silanols on the stationary phase, a small amount of acid is often beneficial.[9] A concentration of 0.1% Trifluoroacetic Acid (TFA) or phosphoric acid is a common choice.[15] We will proceed with 0.1% phosphoric acid for its effectiveness and low UV cutoff. For LC-MS applications, this should be substituted with 0.1% formic acid.[16]

  • Composition (Isocratic Elution): For a single analyte, an isocratic method (constant mobile phase composition) is preferable for its simplicity, robustness, and faster re-equilibration times. Based on the analyte's LogP, a starting composition of 60:40 (Acetonitrile:Water) was chosen for initial scouting runs.

The overall method development workflow is visualized below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Strategy cluster_1 Phase 2: Parameter Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (LogP, pKa, UV λmax) Strategy Select RP-HPLC Mode Analyte->Strategy Column Stationary Phase Selection (Start with C18) Strategy->Column MobilePhase Mobile Phase Selection (ACN/Water + 0.1% Acid) Column->MobilePhase Detector Detector Wavelength (Scan for λmax, start at 260 nm) MobilePhase->Detector Optimization Fine-Tune Mobile Phase Ratio (Target k' 2-10, Tailing < 1.5) Detector->Optimization Protocol Finalize Protocol Optimization->Protocol Validation ICH Validation (Linearity, Accuracy, Precision) Protocol->Validation Report Report Validation->Report Application Note

Caption: Workflow for HPLC Method Development.

Final Optimized Protocol

The following protocol was established after systematic optimization of the parameters discussed above.

Equipment & Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade Water, Phosphoric Acid (85%).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

Final Chromatographic Conditions
ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% H₃PO₄ (65:35 v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 10 minutes
Expected Rt ~5.5 minutes
Solution Preparation
  • Mobile Phase Preparation: To prepare 1 L of mobile phase, carefully add 1.0 mL of 85% phosphoric acid to 350 mL of HPLC-grade water. Add 650 mL of acetonitrile. Mix thoroughly and degas by sonication for 15 minutes.

  • Diluent: The mobile phase (65:35 ACN:Water) is used as the diluent for all solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Summary (per ICH Q2(R1))

The optimized method was validated to ensure its suitability for its intended purpose, following ICH guidelines.[17]

System Suitability

System suitability was established by injecting the 100 µg/mL working standard six times. The results confirmed the system was operating correctly.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 1.51.12
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.15%
Specificity

A chromatogram of the diluent (blank) was injected, showing no interfering peaks at the retention time of the analyte. This confirms the method's specificity.

Linearity & Range

Linearity was assessed over a concentration range of 10-150 µg/mL. The method demonstrated excellent linearity.

Concentration (µg/mL)Average Peak Area
10110250
25275500
50551000
1001101500
1501652300
Correlation Coefficient (r²) ≥ 0.999
Accuracy & Precision

Accuracy was determined by the % recovery of spiked samples at three concentration levels. Precision was evaluated as repeatability (%RSD) at the 100% level.

LevelAccuracy (% Recovery)Precision (%RSD, n=6)
80% (80 µg/mL)99.5%-
100% (100 µg/mL)100.2%0.52%
120% (120 µg/mL)100.8%-

Troubleshooting Common Issues

While the developed method is robust, chromatographic issues can arise.

  • Peak Tailing: If the tailing factor increases above 1.5, it may indicate active silanol interactions.[18] Ensure the mobile phase contains 0.1% acid. If the problem persists, the issue could be column degradation or a void at the column inlet.[19]

  • Peak Splitting or Broadening: This can be caused by a partially blocked column inlet frit, which can sometimes be resolved by back-flushing the column.[20] It may also be due to a mismatch between the injection solvent and the mobile phase; always use the mobile phase as the diluent where possible.[21]

  • Retention Time Drift: Unstable column temperature or improper mobile phase preparation can lead to drifting retention times. Ensure the column oven is stable and the mobile phase is well-mixed and degassed.

The diagram below illustrates the interaction of the analyte with the stationary phase, which is fundamental to the separation.

Caption: Analyte interaction with the C18 phase.

Conclusion

A highly reliable and robust RP-HPLC method for the quantification of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate has been successfully developed and validated. The method employs a standard C18 column with an isocratic mobile phase of acetonitrile and water, making it simple, cost-effective, and easy to implement in any quality control or research laboratory. The validation results confirm that the method is accurate, precise, and linear over a wide concentration range, proving its suitability for routine analysis.

References

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Chemical Synthesis Database. (2025, May 20). ethyl (2E)-4-oxo-4-phenyl-2-butenoate.
  • NIH. (n.d.). Stationary Phases for Green Liquid Chromatography.
  • Cheméo. (n.d.). Chemical Properties of Ethyl 4-oxo-4-(4-phenylphenyl)butanoate (CAS 1230-54-2).
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • SIELC Technologies. (n.d.). Separation of Ethyl 4-oxo-4-phenylbutyrate on Newcrom R1 HPLC column.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • PubChem. (n.d.). 3-Benzoylacrylic Acid Ethyl Ester; Ethyl 4-Oxo-4-phenyl-2-butenoate.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Sigma-Aldrich. (n.d.). (E)-4-Oxo-4-phenylbut-2-enoic acid | 17812-07-6.
  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formulation.
  • Indian Journal of Pharmaceutical Sciences. (2024). Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formulation.
  • Restek Resource Hub. (2025, January 1). HPLC Stationary Phases to Have in Your Toxicology Toolbox.
  • Molbase. (n.d.). ethyl 4-oxo-4-phenylbut-2-enoate.
  • BLDpharm. (n.d.). 15121-89-8|(E)-Ethyl 4-oxo-4-phenylbut-2-enoate.
  • The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • ChemBK. (2024, April 9). (2E)-4-oxo-4-phenylbut-2-enoic acid.
  • PMC. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column.
  • Pharmaffiliates. (n.d.). CAS No : 17450-56-5 | Product Name : ethyl (E)-4-oxo-4-phenylbut-2-enoate.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Axios Research. (n.d.). (E)-ethyl 4-oxo-4-phenylbut-2-enoate - CAS - 17450-56-5.
  • ResearchGate. (2025, August 7). Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine.
  • ResearchGate. (2006, February 6). A LFER Study of UV Absorption Frequencies of Biologically Active (E)-4-Aryl-4-oxo-2-butenoic Acids in Different Solvents. Implication on Behaviour Within Cell Membrane. Part 1. Methanol.
  • PMC. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Introduction & Strategic Significance (E)-Ethyl 4-oxo-4-phenylbut-2-enoate and its structural analogs are critical pharmacophores in modern antibacterial drug discovery. These α,β-unsaturated ketoesters have demonstrated...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

(E)-Ethyl 4-oxo-4-phenylbut-2-enoate and its structural analogs are critical pharmacophores in modern antibacterial drug discovery. These α,β-unsaturated ketoesters have demonstrated potent in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA) by selectively inhibiting MenB in the bacterial menaquinone biosynthesis pathway[1][2]. Additionally, they serve as foundational scaffolds for synthesizing protein kinase B (PknB) inhibitors targeting Mycobacterium tuberculosis[3].

To support rigorous pharmacokinetic (PK) profiling and quantitative bioanalysis of these compounds, the stable isotopologue (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate is employed as an internal standard (IS).

Expertise Insight (Why this specific isotopic design?): In quantitative LC-MS/MS, stable isotope dilution is mandatory to correct for matrix-induced ion suppression. By labeling the phenyl ring with five deuterium atoms (d5), the monoisotopic mass shifts by +5 Da, safely moving the IS signal out of the natural isotopic envelope of the unlabeled drug. Crucially, the phenyl ring is metabolically inert compared to the highly reactive ester or Michael-acceptor alkene moieties. This ensures the isotopic label is not lost via in vivo hydrolysis or covalent adduct formation with biological thiols (e.g., Coenzyme A) during assays[2].

Experimental Methodologies & Self-Validating Protocol

To guarantee data integrity, the following LC-MS/MS protocol incorporates a self-validating System Suitability Test (SST) designed to rule out isotopic crosstalk and sample carryover.

Step-by-Step Analytical Protocol
  • Sample Preparation (Protein Precipitation): Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of the d5-IS working solution (100 ng/mL). Add 200 µL of ice-cold acetonitrile (MeCN) containing 0.1% formic acid. Causality: MeCN rapidly denatures binding proteins to release the analyte. The addition of 0.1% formic acid forces the ketoester into an un-ionized, neutral state in solution, maximizing its partition into the organic supernatant and improving extraction recovery.

  • Phase Separation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the clarified supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Elute using a gradient of Water (Mobile Phase A) and MeCN (Mobile Phase B), both supplemented with 0.1% formic acid. Causality: Formic acid acts as an essential proton source for positive electrospray ionization (ESI+), specifically targeting the carbonyl oxygens to form the stable [M+H]+ precursor ion.

  • System Validation (SST): Before running unknown samples, inject a "Double-Blank" (matrix only) followed by a "Zero-Blank" (matrix + IS only). Validation Logic: The Double-Blank proves the system is free of carryover. The Zero-Blank proves that the +5 Da mass shift of the IS is sufficient to prevent any natural heavy isotopes from falsely elevating the unlabeled drug channel (isotopic crosstalk).

  • Mass Spectrometry (ESI-MS/MS): Operate the Q-TOF or Triple Quadrupole in Positive Ion Mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C, conditions optimized for the volatilization of aroyloxy-based compounds[1].

LCMS_Workflow A Sample Prep (Acetonitrile PPT) B UHPLC Separation (C18, Gradient) A->B C ESI Source (Positive Ion Mode) B->C D CID Fragmentation (Collision Cell) C->D E Data Extraction (MRM: 210.1 -> 110.1) D->E

Figure 1. High-throughput LC-MS/MS analytical workflow for the d5-labeled internal standard.

Mechanistic Fragmentation Logic

Upon protonation in the ESI source, (E)-Ethyl 4-oxo-4-phenyl-d5-but-2-enoate yields a precursor ion [M+H]+ at m/z 210.1178 . Subjecting this precursor to Collision-Induced Dissociation (CID) triggers predictable fragmentation cascades driven by the thermodynamic stability of the resulting product ions.

  • Pathway A: Alpha Cleavage (Base Peak Formation) The most energetically favorable fragmentation is the heterolytic cleavage of the C-C bond between the ketone carbonyl carbon and the alkene α-carbon. This yields the benzoyl-d5 cation ([C6D5CO]+) at m/z 110.0654 . Causality: This ion dominates the MS/MS spectrum because the positive charge is highly resonance-stabilized by the adjacent deuterated phenyl ring. Consequently, the transition (m/z 210.1 → 110.1) is the most robust and sensitive channel for Multiple Reaction Monitoring (MRM) quantification.

  • Pathway B: Sequential Decarbonylation At higher collision energies, the benzoyl-d5 cation undergoes a secondary neutral loss of carbon monoxide (CO, 28 Da), yielding the phenyl-d5 cation ([C6D5]+) at m/z 82.0705 .

  • Pathway C: Ester Neutral Losses The ethyl ester moiety on the opposite end of the molecule is susceptible to neutral losses. Loss of ethylene (C2H4, 28 Da) via a cyclic McLafferty-type rearrangement yields m/z 182.0865. Alternatively, the inductive loss of an intact ethanol molecule (46 Da) yields m/z 164.0759. While less intense than the benzoyl cation, these fragments serve as excellent qualifier ions to confirm molecular identity.

Fragmentation_Pathway M [M+H]+ m/z 210.1178 (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate F1 [M+H - C2H4]+ m/z 182.0865 Loss of Ethylene M->F1 -28.03 Da (Ester Cleavage) F2 [M+H - C2H6O]+ m/z 164.0759 Loss of Ethanol M->F2 -46.04 Da (Ester Cleavage) F3 [C6D5CO]+ m/z 110.0654 Benzoyl-d5 Cation M->F3 Alpha Cleavage (Primary MRM) F4 [C6D5]+ m/z 82.0705 Phenyl-d5 Cation F3->F4 -27.99 Da (-CO)

Figure 2. ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation logic for the [M+H]+ precursor.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses for high-resolution mass spectrometry (HRMS) calibration. For triple quadrupole (TQ-MS) applications, nominal masses can be utilized for MRM programming.

Fragment IdentityMolecular FormulaTheoretical Exact Mass (m/z)Neutral Loss (Da)Analytical Utility
Precursor Ion C12H8D5O3+210.1178N/APrecursor for MRM
Benzoyl-d5 Cation C7D5O+110.0654100.0524Base Peak / Quantifier
Phenyl-d5 Cation C6D5+82.0705128.0473Qualifier 1
Ethylene Loss C10H4D5O3+182.086528.0313Qualifier 2
Ethanol Loss C10H2D5O2+164.075946.0419Qualifier 3

(Note: Mass calculations are based on monoisotopic masses: C=12.0000, H=1.0078, D=2.0141, O=15.9949).

References

  • Title: Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study Source: RSC Advances (rsc.org) URL: [Link]

  • Title: A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway Source: PubMed Central (nih.gov) URL: [Link]

  • Title: A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA That Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway Source: ACS Infectious Diseases (acs.org) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Stability of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in Solution

Welcome to the technical support guide for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. As an α,β-unsaturated keto-ester, this molecule possesses inherent reactivity that requires careful handling to ensure experimental accuracy and reproducibility. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to assess and optimize its stability.

Section 1: Understanding the Inherent Instability

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate belongs to the chalcone family, characterized by an α,β-unsaturated ketone core. This conjugated system, while crucial for its biological activity, is also the primary source of its instability. The key reactive sites are the ester functional group and the carbon-carbon double bond conjugated to the carbonyl group.

The primary degradation pathways for this class of compounds include:

  • Hydrolysis: The ethyl ester is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid.

  • Michael Addition (1,4-Conjugate Addition): The electron-withdrawing effect of the carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles.[1][2] This can include water, alcohols, or buffer components.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce cis-trans isomerization of the double bond or lead to [2+2] photocycloaddition reactions, resulting in dimerization or polymerization.[3][4][5]

  • Oxidation: The enone moiety can be susceptible to oxidative degradation.[6]

The d5-phenyl deuteration is primarily for mass spectrometry-based tracer studies and is unlikely to significantly alter the fundamental chemical reactivity of the enone and ester functionalities. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, potentially offering some protection against reactions directly involving the phenyl ring, but the core instability of the α,β-unsaturated system remains.[7]

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses common issues encountered when working with (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in solution.

Question 1: I'm observing a loss of my compound in solution over a short period, even when stored at 4°C. What is the likely cause?

Answer: Rapid degradation in solution, even at reduced temperatures, often points to a reactive solvent or buffer system. The most common culprits are pH-related hydrolysis and nucleophilic attack.

  • Causality: The ester group of your compound is sensitive to both acidic and basic conditions. If your solvent is unbuffered or your buffer has a pH outside the optimal range (typically pH 4-6), you can experience rapid hydrolysis. Additionally, common buffer components like Tris or phosphate can act as nucleophiles, attacking the β-carbon of the enone system in a Michael addition reaction.[1]

  • Troubleshooting Steps:

    • Verify Solvent/Buffer pH: Immediately measure the pH of your stock solution and any working solutions.

    • Solvent Selection: If possible, switch to a less nucleophilic and neutral solvent system. Aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions are generally preferred over alcohols like methanol or ethanol, which can undergo transesterification. For aqueous buffers, consider using non-nucleophilic buffers such as MES or HEPES within a pH range of 4-6.

    • Low Concentration Effects: At very low concentrations, adsorption to container surfaces can also appear as degradation. Consider using silanized vials.

Answer: The appearance of new peaks is a clear indicator of degradation or isomerization. Based on the compound's structure, these are likely to be specific degradation products.

  • Likely Degradants:

    • Hydrolysis Product: A peak corresponding to the carboxylic acid derivative ((E)-4-Oxo-4-phenyl-d5-but-2-enoic acid) is a strong possibility, especially in aqueous solutions. This will have a different retention time in reverse-phase HPLC.

    • Cis Isomer: Photodegradation can lead to the formation of the (Z)-isomer (the cis form).[3][5] This isomer may have a slightly different retention time but the same mass as the parent compound.

    • Adducts: If your buffer contains nucleophiles, you may be forming adducts. These will have a higher mass than the parent compound.

  • Troubleshooting & Identification Workflow:

    G start Multiple Peaks Observed in Analysis check_mass Analyze by LC-MS start->check_mass mass_match Mass matches parent compound? check_mass->mass_match mass_increase Mass is higher? mass_match->mass_increase No isomer Likely Cis/Trans Isomer. Protect from light. mass_match->isomer Yes mass_decrease Mass is lower? mass_increase->mass_decrease No adduct Likely Buffer/Solvent Adduct. Change buffer system. mass_increase->adduct Yes hydrolysis Likely Hydrolysis Product. Check pH, consider esterase activity. mass_decrease->hydrolysis Yes other Other Degradation (e.g., Oxidation). Consider inert atmosphere. mass_decrease->other No

Question 3: I am conducting a cell-based assay and see diminishing activity of my compound over the 24-hour experiment. How can I confirm if it's a stability issue?

Answer: A time-dependent loss of activity is a classic sign of compound instability in the assay medium. Cell culture media are complex aqueous environments, often at a pH of ~7.4 and containing numerous potential nucleophiles (e.g., amino acids, thiols like glutathione).

  • Causality: At physiological pH (7.4), both base-catalyzed hydrolysis and Michael addition are more likely to occur compared to slightly acidic conditions.

  • Troubleshooting Steps:

    • Incubation Control: Incubate your compound in the complete cell culture medium (without cells) under the same conditions (37°C, 5% CO2) for the duration of your experiment. Sample at various time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.

    • Dosing Strategy: If instability is confirmed, consider a repeated dosing schedule to maintain a more consistent concentration over the experimental period.

    • Formulation: For in-vivo studies, the formulation will be critical. The use of co-solvents or excipients that protect the compound may be necessary.

Section 3: Frequently Asked Questions (FAQs)

  • What is the best solvent for long-term storage of a stock solution? Anhydrous, aprotic solvents like DMSO or ACN are recommended. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and introduction of moisture. Store at -20°C or -80°C and protect from light.

  • How should I prepare my working solutions for aqueous-based experiments? Prepare working solutions fresh for each experiment. Dilute the stock solution into your final aqueous buffer immediately before use. Avoid storing dilute aqueous solutions.

  • What is the optimal pH range for this compound in an aqueous buffer? Based on the general stability of α,β-unsaturated esters, a slightly acidic pH range of 4-6 is likely to minimize hydrolysis. However, this must be balanced with the requirements of your specific experiment.

  • Should I be concerned about light exposure? Yes. Compounds of this class are known to be light-sensitive. [3][4][6]All solutions should be prepared and stored in amber vials or vials wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • How can I monitor the stability of my compound? High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting degradation products. [6][8]LC-MS can be used to identify the mass of any new peaks that appear. [8]

Section 4: Experimental Protocols

These protocols provide a framework for conducting forced degradation studies to understand the stability profile of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, in line with ICH guidelines. [6][9][10][11]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • UV-Vis spectrophotometer or a photostability chamber

  • Calibrated HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution to achieve a final concentration of 100 µg/mL.

Stress ConditionProcedureTime Points for Analysis
Acid Hydrolysis Mix with 1 M HCl. Incubate at 60°C.2, 6, 24 hours
Base Hydrolysis Mix with 1 M NaOH. Incubate at room temp.30 mins, 1, 4 hours
Oxidation Mix with 3% H₂O₂. Incubate at room temp.2, 6, 24 hours
Thermal Stress Dilute with ACN:Water (1:9). Incubate at 60°C.1, 3, 7 days
Photostability Dilute with ACN:Water (1:9). Expose to light (ICH Q1B).Matched to thermal control
  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze all samples by a suitable reverse-phase HPLC method. Monitor the disappearance of the parent peak and the appearance of new peaks.

Data Analysis:

  • Calculate the percentage degradation for each condition. Aim for 10-30% degradation to ensure that secondary degradation is minimal. [9]

  • Assess peak purity of the parent compound to ensure the analytical method is "stability-indicating."

Protocol 2: HPLC Method for Stability Assessment

Objective: To provide a starting point for an HPLC method to quantify (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate and its degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for λmax (likely around 254-320 nm), then monitor at the maximum absorbance wavelength.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision as per regulatory guidelines. [12]

Section 5: Summary of Stability Recommendations

ParameterRecommendationRationale
Storage (Stock) -20°C or -80°C in anhydrous DMSO or ACN.Minimizes hydrolysis and reactivity.
Handling Use amber vials; avoid prolonged exposure to light.Prevents photodegradation. [3][4]
Aqueous Solutions Prepare fresh; use a slightly acidic (pH 4-6) non-nucleophilic buffer.Reduces rates of hydrolysis and Michael addition.
Experimental Design Include a "compound only" control in cell-free medium.Quantifies degradation under assay conditions.
Analysis Use a validated, stability-indicating HPLC method.Ensures accurate measurement of the parent compound. [11]

References

  • BenchChem. A Comparative Analysis of the Photochemical Reactivity of Enones: Dibenzylideneacetone, Chalcones, and Curcuminoids.
  • Pise, N., Raheja, R., & Prabhu, A. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • MDPI. (2018, May 17). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. Available from: [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • PMC. (2025, December 15). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. Available from: [Link]

  • Kats, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • ResearchGate. (n.d.). Deuterium Isotope Effects on 13C Chemical Shifts of Enaminones. Available from: [Link]

  • -NovaBioassays. (n.d.). Accelerated Stress and Forced Degradation Study.
  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • Murugesan, A., & Mathrusri, A. M. (2021, November 12). Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method. Acta Scientific.
  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available from: [Link]

  • (n.d.). α,β-Unsaturated Carbonyl Compounds.

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects with (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Welcome to the technical support resource for researchers utilizing (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in quantitative LC-MS/MS assays. This guide is designed to provide in-depth, actionable advice for diagnosing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in quantitative LC-MS/MS assays. This guide is designed to provide in-depth, actionable advice for diagnosing and mitigating matrix effects, a common and critical challenge in bioanalysis. Our approach moves beyond simple checklists to explain the underlying causality, empowering you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental questions researchers face when encountering unexpected variability or inaccuracy in their assays, even when using a high-quality deuterated internal standard.

Q1: What exactly are "matrix effects," and why are they such a significant problem in LC-MS/MS bioanalysis?

A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS/MS) refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This matrix can include everything in the sample other than the analyte of interest, such as salts, proteins, lipids (especially phospholipids), and metabolites.[3][4] The effect primarily manifests in two ways:

  • Ion Suppression: This is the most common form, where matrix components compete with the analyte for the available charge in the ion source (e.g., electrospray ionization - ESI), reducing the number of analyte ions that reach the mass analyzer.[1] This leads to a decreased signal, lower sensitivity, and potentially inaccurate quantification.[5]

  • Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1][6]

The core problem is that if the matrix effect is inconsistent between samples or between the samples and the calibration standards, it compromises the accuracy, precision, and reproducibility of the quantitative results.[7][8] In regulated bioanalysis for drug development, uncontrolled matrix effects can lead to failed validation batches and unreliable pharmacokinetic data.[1][9]

Mechanism of Ion Suppression in ESI

cluster_0 LC Eluent cluster_1 ESI Source Analyte Analyte Droplet Charged Droplet (Analyte + Matrix) Analyte->Droplet Matrix Matrix Matrix->Droplet Evaporation Solvent Evaporation Droplet->Evaporation GasPhase Gas-Phase Ions Evaporation->GasPhase MS_Inlet Mass Spectrometer Inlet GasPhase->MS_Inlet Competition for Charge Analyte Signal Suppressed

Caption: Competition between analyte and matrix components for charge during droplet evaporation in the ESI source.

Q2: How is a deuterated internal standard (D-IS) like (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate intended to correct for these matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is considered the "gold standard" for quantitative LC-MS/MS analysis.[5][10] The underlying principle is that the D-IS is chemically and physically almost identical to the non-labeled analyte.[11][12]

This near-identity means it should:

  • Co-elute perfectly with the analyte from the LC column.

  • Experience the exact same extraction recovery during sample preparation.

  • Behave identically in the mass spectrometer's ion source, meaning it is subjected to the same degree of ion suppression or enhancement as the analyte.[13]

By adding a known concentration of the D-IS to every sample, standard, and QC, we can use the ratio of the analyte's peak area to the D-IS's peak area for quantification.[5] This ratio should remain constant even if both signals are suppressed, thereby normalizing the variability and correcting for the matrix effect.[11]

Q3: My quantitative results are inconsistent and my QC samples are failing, even though I'm using (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate as my internal standard. What should I investigate?

A3: This is a classic and challenging scenario that often points to differential matrix effects . This phenomenon occurs when the analyte and the deuterated internal standard are not affected by the matrix in the same way, invalidating the core assumption of using a D-IS.[10]

The most common cause is a slight chromatographic separation between the analyte and the D-IS. This is known as the deuterium isotope effect , where the C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in retention time on an HPLC column.[10] If this small separation causes the analyte and D-IS to elute into regions with different concentrations of interfering matrix components, one may be suppressed more than the other, leading to an inaccurate analyte/IS ratio and unreliable results.[5]

To troubleshoot this, a systematic approach is required, starting with confirming the issue and then moving to mitigation.

Systematic Troubleshooting & Mitigation Guide

Follow this structured workflow to diagnose and resolve matrix effect issues that are not being corrected by your deuterated internal standard.

Part 1: Quantitative Assessment of Matrix Effects

Before making changes, you must confirm and quantify the problem. The post-extraction addition experiment is the definitive method for this.[7] This protocol allows you to isolate the matrix's effect on the MS signal from other factors like extraction recovery.

Objective: To quantitatively measure the degree of ion suppression or enhancement for both the analyte and the D-IS.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): In a clean solvent (e.g., your final mobile phase composition), prepare solutions containing your analyte and (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate at a low and a high concentration (corresponding to your LLOQ and ULOQ).

    • Set B (Post-Extraction Spike): Select at least six different lots of blank biological matrix (e.g., human plasma from six different donors).[14] Process these blank samples through your entire extraction procedure. In the final, clean extract, spike in the analyte and D-IS to the same final concentrations as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the analyte and D-IS into the six blank matrix lots before the extraction process. This set is used to determine extraction recovery but is also useful for a complete picture.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): This value quantifies the matrix effect.[6][14] An MF < 1 indicates suppression, while an MF > 1 indicates enhancement. MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized Matrix Factor (IS-Normalized MF): This calculates the matrix effect corrected by the internal standard. IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

Data Interpretation:

According to regulatory guidelines from bodies like the EMA, the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[14][15] Values exceeding this threshold confirm that your D-IS is not adequately compensating for the variability in the matrix effect.

Matrix LotAnalyte MFD-IS MFIS-Normalized MFAssessment
10.650.680.96Pass
20.450.650.69Fail
30.700.710.99Pass
40.520.700.74Fail
50.800.810.99Pass
60.480.690.70Fail
Statistics Mean: 0.85
Std Dev: 0.15
%CV: 17.6% FAIL (>15%)

Table 1: Example data from a post-extraction addition experiment showing significant variability in the IS-Normalized Matrix Factor, indicating a failure of the internal standard to correct for differential matrix effects.

Workflow for Assessing Matrix Effects

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Assessment A Set A: Spiked Neat Solvent (Analyte + D-IS) LCMS Analyze Peak Areas A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + D-IS) B->LCMS Blank Blank Matrix (6+ lots) Extract Extraction (SPE, LLE, etc.) Blank->Extract Extract->B Spike after extraction Calc Calculate: 1. Matrix Factor (MF) 2. IS-Normalized MF LCMS->Calc Assess Assess %CV of IS-Normalized MF (Should be <15%) Calc->Assess

Caption: Workflow for the quantitative assessment of matrix effects using the post-extraction addition method.

Part 2: Mitigation Strategies

If your assessment confirms a significant and variable matrix effect, the following strategies can be employed, often in combination.

Causality: The goal is to either achieve perfect co-elution of the analyte and D-IS or to separate both from the interfering matrix components.[16][17]

Actionable Steps:

  • Modify the Gradient: Slow down the elution gradient (%B/min) around the retention time of your analyte. This can improve resolution between the analyte/D-IS and the interfering peaks.

  • Change Mobile Phase/Additives: Experiment with different organic solvents (e.g., methanol vs. acetonitrile) or additives. This can alter selectivity and shift the retention time of interfering compounds.

  • Adjust Column Temperature: Increasing or decreasing the column temperature can affect retention times and may be sufficient to resolve the issue.

  • Switch to a Different Column: If modifications are insufficient, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Biphenyl) to achieve a different separation selectivity.

Causality: The most effective way to eliminate matrix effects is to remove the interfering substances before the sample is ever injected.[18][19] In plasma and serum, phospholipids are the most common cause of ion suppression.[20][21][22]

Actionable Steps:

  • Move Beyond Protein Precipitation (PPT): While fast, PPT is notoriously ineffective at removing phospholipids and often leads to significant matrix effects.[4][22]

  • Employ Liquid-Liquid Extraction (LLE): LLE can be effective at removing polar interferences like salts, but may still co-extract lipids depending on the solvents used.[1]

  • Utilize Solid-Phase Extraction (SPE): Modern SPE sorbents offer high selectivity for removing specific interference classes.[1] Consider reverse-phase, mixed-mode, or specialized phospholipid removal plates (e.g., those using zirconia-coated silica).[20][22] These methods provide much cleaner extracts than PPT.[21]

Causality: When matrix effects are severe and cannot be eliminated, the method of standard addition can be used to achieve accurate quantification.[23] This technique effectively creates a calibration curve within each individual sample, meaning the calibration standards are affected by the exact same matrix as the analyte in that specific sample.[24][25]

Actionable Steps:

Protocol 2: Method of Standard Addition

  • Divide the Sample: Aliquot one unknown sample into several (e.g., 5) identical volumes.

  • Spike with Standard: Leave one aliquot unspiked. To the remaining aliquots, add increasing, known amounts of the non-labeled analyte standard.

  • Add Internal Standard: Add the same, constant amount of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate to all aliquots.

  • Analyze: Analyze all aliquots and measure the analyte/IS peak area ratio.

  • Plot and Extrapolate: Plot the measured peak area ratio on the y-axis against the concentration of the added standard on the x-axis. Perform a linear regression and extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of the analyte in the original, unspiked sample.[23][26]

Workflow for the Method of Standard Addition

cluster_prep Sample Preparation Sample Unknown Sample A0 Aliquot 1 (0 ng/mL spike) Sample->A0 A1 Aliquot 2 (+10 ng/mL spike) Sample->A1 A2 Aliquot 3 (+20 ng/mL spike) Sample->A2 A3 Aliquot 4 (+40 ng/mL spike) Sample->A3 Add_IS Add Constant Amount of D-IS to All Aliquots A0->Add_IS A1->Add_IS A2->Add_IS A3->Add_IS LCMS LC-MS/MS Analysis (Measure Analyte/IS Ratio) Add_IS->LCMS Plot Plot Ratio vs. Added Concentration LCMS->Plot Extrapolate Extrapolate to X-intercept |X-intercept| = Original Concentration Plot->Extrapolate

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chromatography for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with the chromatographic challenges of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with the chromatographic challenges of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate .

This compound presents a unique triad of analytical liabilities: an α,β -unsaturated conjugated system susceptible to isomerization, highly polar hydrogen-bond-accepting carbonyls, and a highly hydrophobic deuterated phenyl ring. Below, we dissect the causality behind common peak shape anomalies and provide field-proven, self-validating protocols to achieve pristine chromatographic resolution.

Diagnostic Workflow

Workflow N1 Identify Peak Anomaly (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate N2 Peak Tailing (As > 1.2) N1->N2 N3 Peak Fronting (As < 0.9) N1->N3 N4 Saddle / Splitting (Plateau) N1->N4 N5 Secondary Interactions (Silanols/Metals) N2->N5 N6 Injection Solvent Effect (Strong Diluent) N3->N6 N7 E/Z Isomerization (On-Column) N4->N7 N8 Use Type-B Silica & Add 0.1% Formic Acid N5->N8 N9 Match Diluent to Mobile Phase N6->N9 N10 Lower Temp (<25°C) & Use Amber Vials N7->N10

Diagnostic workflow for resolving chromatographic peak shape anomalies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram shows a "saddle" shape or a broad plateau between two poorly resolved peaks. Is my column degrading? A1: No, this is a classic hallmark of on-column dynamic interconversion, specifically E/Z isomerization[1]. (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate contains an α,β -unsaturated double bond. While the (E)-isomer is thermodynamically favored, exposure to UV light in the laboratory or elevated column temperatures can trigger conversion to the (Z)-isomer. If this isomerization occurs dynamically as the analyte travels down the column, the two isomers continuously interconvert. Because they have slightly different affinities for the stationary phase, the baseline between them never drops to zero, creating a "valley filling" or saddle-shaped peak[1]. Causality Fix: Arrest the kinetics of isomerization by lowering the column compartment temperature to 20–25 °C and shielding the autosampler vials from ambient light (use amber vials).

Q2: I am observing severe peak fronting and broadening, but only when I inject larger volumes. What causes this? A2: This is driven by the "injection solvent effect" (also known as the strong diluent effect)[2]. Because this compound is highly hydrophobic, researchers often dissolve it in 100% Acetonitrile (ACN) or Ethyl Acetate. However, if your initial mobile phase is highly aqueous (e.g., 80% water), injecting a strong solvent plug creates a localized micro-environment[2]. The analyte travels rapidly within this strong solvent plug ahead of the mobile phase front before finally partitioning into the stationary phase, leading to peak bifurcation or fronting[2]. Causality Fix: Ensure the sample diluent closely matches the initial mobile phase composition (e.g., 50% organic). If a strong solvent must be used for solubility, reduce the injection volume to 1 µL to allow rapid diffusion of the diluent plug.

Q3: The peak is tailing significantly (Asymmetry Factor > 1.5). How can I correct this for a neutral compound? A3: While (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is technically neutral, its highly conjugated 4-oxo and ester oxygen atoms act as strong Lewis bases. Older "Type-A" silica columns contain high levels of acidic silanols (-Si-OH) and trace metal impurities (like Iron or Aluminum)[3]. The carbonyl oxygens can hydrogen-bond with these ionized silanols or chelate the trace metals, causing the analyte to "stick" and elute slowly, resulting in a pronounced tail[3]. Causality Fix: Switch to an ultra-high-purity "Type-B" fully end-capped silica column[3]. Additionally, adding a mild volatile buffer (e.g., 10 mM Ammonium Acetate or 0.1% Formic Acid) to the mobile phase will suppress residual silanol ionization and mask active sites.

Q4: Does the deuterium labeling (-d5) affect the peak shape? A4: No. The kinetic isotope effect of the d5-phenyl ring slightly reduces the molar volume and lipophilicity of the compound compared to its protio-analog, which may result in a very slight retention time shift (typically eluting slightly earlier in reversed-phase HPLC). However, deuteration does not inherently cause peak tailing, fronting, or splitting.

Quantitative Data Summary: Optimization Impact

The table below summarizes the quantitative improvements in chromatographic parameters when transitioning from a generic method to our optimized protocol.

Troubleshooting PhaseDiluent CompositionColumn TempSilica TypePeak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) E/Z
1. Initial (Failing) 100% ACN40 °CType-A (Non-endcapped)2.45 (Severe Tailing)3,200N/A (Saddle Peak)
2. Solvent Corrected 30% ACN / 70% Water40 °CType-A (Non-endcapped)1.80 (Tailing)6,500N/A (Saddle Peak)
3. Temp/Light Corrected 30% ACN / 70% Water20 °CType-A (Non-endcapped)1.75 (Tailing)7,1001.8 (Resolved)
4. Fully Optimized 30% ACN / 70% Water20 °CType-B (Fully Endcapped)1.05 (Symmetrical) 14,500 2.5 (Baseline)

Note: As​ ideally should be between 0.95 and 1.20. Rs​>1.5 indicates baseline resolution.

Self-Validating Experimental Protocol

To systematically eliminate variables and achieve the results in Phase 4, execute the following step-by-step methodology. This protocol is designed to be self-validating; each step isolates a specific chemical causality.

Step 1: Mitigate the Injection Solvent Effect
  • Prepare Stock: Dissolve the (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate standard in 100% Acetonitrile to a concentration of 1 mg/mL.

  • Prepare Working Sample: Dilute the stock 1:10 using the initial mobile phase (e.g., 30% ACN / 70% Water) to achieve a 100 µg/mL concentration.

  • Validation Check: Inject 2 µL of the working sample. If peak fronting disappears, the solvent effect was the primary cause of broadening.

Step 2: Arrest On-Column Isomerization
  • Light Protection: Transfer the working sample into an amber glass autosampler vial to prevent photo-induced E Z isomerization.

  • Thermal Control: Set the HPLC column compartment thermostat to 20 °C (or ambient room temperature).

  • Validation Check: Inject the sample. If the "saddle" disappears and resolves into a primary (E) peak and a minor (Z) peak, thermal/kinetic interconversion has been successfully arrested.

Step 3: Eliminate Secondary Silanol Interactions
  • Column Selection: Install an ultra-high-purity (Type-B), fully end-capped C18 column (e.g., Core-shell/Superficially porous particles for high efficiency).

  • Mobile Phase Buffering: Prepare Mobile Phase A as Water with 0.1% Formic Acid (v/v) and Mobile Phase B as Acetonitrile with 0.1% Formic Acid (v/v). The acidic modifier ensures any trace residual silanols remain protonated and neutral.

  • Validation Check: Run a gradient from 30% B to 90% B over 10 minutes. Calculate the Peak Asymmetry ( As​ ) at 10% peak height. An As​ of 1.0–1.1 validates that secondary interactions have been neutralized.

References
  • HPLC Troubleshooting Guide.hplc.eu.
  • Study of factors affecting on solvent effect and peak shape in reversed phase chromatography.World Journal of Pharmaceutical Research (wisdomlib.org).
  • Chromatogram of 6 aldehyde-PFPH hydrazones analyzed by GC-FID with peak...ResearchGate.

Sources

Optimization

Technical Support Center: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Welcome to the Technical Support and Troubleshooting Center for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate . This compound is a highly reactive, stable isotope-labeled α,β -unsaturated carbonyl derivative widely utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate . This compound is a highly reactive, stable isotope-labeled α,β -unsaturated carbonyl derivative widely utilized as a Michael acceptor in drug discovery, a precursor for ACE inhibitors (such as Lisinopril analogues), and a probe for mapping kynurenine pathway degradation[1][2].

Because of its dual functionality (an ethyl ester and a conjugated enone), researchers frequently encounter stability challenges in aqueous media, biological matrices, and under ambient light. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experiments.

Section 1: Chemical Stability & Degradation Mechanisms (FAQs)

FAQ 1: Why is my compound degrading rapidly in aqueous buffer systems?

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate contains an ethyl ester group that is highly susceptible to hydrolysis. Under basic conditions (saponification) or acidic conditions, the ester cleaves to form 4-oxo-4-phenyl-d5-but-2-enoic acid [1].

  • The Causality: The electrophilicity of the ester carbonyl is enhanced by the conjugated double bond and the distal ketone. Hydroxide ions (in basic buffers >pH 7.5) readily attack the ester carbonyl, leading to irreversible cleavage.

  • The Fix: Maintain aqueous stock solutions at a slightly acidic to neutral pH (pH 5.5–6.5) and store them at -20°C. Prepare fresh working solutions daily.

FAQ 2: I am observing unexpected mass shifts (+307 Da) in my cell culture assays. What is happening?

You are observing a Thia-Michael Addition . Your compound is a potent electrophile. The β -carbon of the enoate system is highly electron-deficient due to the electron-withdrawing effects of both the ester and the conjugated ketone[3].

  • The Causality: In biological matrices, soft nucleophiles—specifically the sulfhydryl (-SH) group of the cysteine residue in Glutathione (GSH)—will spontaneously attack the β -carbon[4][5]. This forms a covalent GSH-adduct, which adds exactly 307 Da to your parent mass.

  • The Fix: If you are conducting pharmacokinetics (PK) or cell-based assays, you must account for this rapid clearance mechanism. Use a GSH-trapping assay (see Protocol 2) to quantify the reaction rate and establish the compound's half-life in biological media.

FAQ 3: Is the deuterium label (d5) stable during these degradation events?

Yes. The five deuterium atoms are located on the phenyl ring. Aromatic C-D bonds are thermodynamically stable and do not undergo spontaneous Deuterium-Hydrogen (D-H) exchange under standard physiological or assay conditions. D-H exchange would only be a risk if the compound were subjected to strong Lewis acids (e.g., AlCl3) or prolonged reflux in extreme pH environments.

FAQ 4: Does light exposure affect the compound's integrity?

Yes. The compound is synthesized in the thermodynamically favored (E)-configuration (trans). Exposure to ambient UV/Visible light provides the activation energy required to break the π -bond temporarily, allowing rotation and relaxation into the (Z)-isomer (cis).

  • The Fix: Always handle the compound under low-light conditions and store it in amber glass vials.

Pathway Parent (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate Acid 4-Oxo-4-phenyl-d5-but-2-enoic acid (Hydrolysis) Parent->Acid H2O, H+/OH- Adduct Thia-Michael Adduct (GSH Conjugation) Parent->Adduct Glutathione (GSH) ZIsomer (Z)-Isomer (Photoisomerization) Parent->ZIsomer UV/Vis Light (hv)

Fig 1. Primary degradation pathways of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate.

Section 2: Quantitative Data & Troubleshooting Profiles

To effectively troubleshoot degradation, you must be able to resolve the parent compound from its degradants. Below is a synthesized chromatographic profile summarizing the quantitative retention data and mitigation strategies for a standard Reverse-Phase HPLC setup (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Table 1: Stability-Indicating HPLC Profile and Mitigation Strategies

AnalyteRelative Retention Time (min)Mechanism of FormationPrimary Mitigation Strategy
(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate 12.4 N/A (Parent Compound) Store at -20°C in anhydrous DMSO; protect from light.
4-Oxo-4-phenyl-d5-but-2-enoic acid8.1Ester HydrolysisBuffer aqueous solutions to pH 6.0; avoid strong bases.
(Z)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate11.8PhotoisomerizationUse amber vials; minimize UV exposure during handling.
GSH-Thia-Michael Adduct5.3Nucleophilic AdditionQuench biological matrices rapidly with acid (e.g., 1% TFA).

Section 3: Experimental Workflows & Protocols

Protocol 1: Stability-Indicating HPLC Assay for Degradation Monitoring

This self-validating protocol ensures you can accurately track the hydrolysis and isomerization of your compound.

  • Sample Preparation: Dissolve 1 mg of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in 1 mL of anhydrous HPLC-grade Acetonitrile to create a 1 mg/mL stock.

  • Stress Conditions (For Validation):

    • Base Stress: Mix 100 µL of stock with 900 µL of 0.1 M NaOH. Incubate for 30 mins.

    • Light Stress: Expose 100 µL of stock (in a clear vial) to direct UV light (254 nm) for 2 hours.

  • Quenching: Quench the base-stressed sample with an equal volume of 0.1 M HCl to halt hydrolysis.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 5 µm, 4.6 x 150 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes at 1.0 mL/min.

  • Detection: Monitor at UV λmax​ ~254 nm. You will observe the peaks corresponding to the data in Table 1.

Protocol 2: Glutathione (GSH) Trapping Assay for Michael Adducts

Because this compound is a polarized α,β -unsaturated toxicophore, it acts via Michael-type nucleophilic addition[4]. This protocol quantifies its reactivity with sulfhydryl groups.

  • Reagent Preparation: Freshly prepare a 1.375 mM solution of reduced glutathione (GSH) in 100 mM Phosphate Buffer (pH 7.4).

  • Reaction Initiation: Prepare a 10 mM stock of the d5-compound in DMSO. Add the compound to the GSH solution such that the final compound concentration is 0.1375 mM (1:10 ratio) and the final DMSO concentration is exactly 5% (v/v) to ensure solubility[4].

  • Incubation: Incubate the mixture at 37°C for exactly 120 minutes in the dark.

  • Quenching: Terminate the reaction by adding an equal volume of cold Acetonitrile containing 1% Trifluoroacetic acid (TFA). This drops the pH and precipitates any residual proteins if using biological lysates.

  • Analysis: Analyze the supernatant via LC-MS/MS. Look for the depletion of the parent mass and the appearance of the[M+H]+ ion corresponding to the Parent + 307 Da (GSH adduct).

Workflow S1 1. Prepare 1.375 mM GSH in PBS (pH 7.4) S2 2. Add Compound in DMSO (5% final) S1->S2 S3 3. Incubate 120 min at 37°C S2->S3 S4 4. Quench Reaction (with 1% TFA) S3->S4 S5 5. LC-MS/MS Analysis & Adduct Quantitation S4->S5

Fig 2. Step-by-step workflow for the Glutathione (GSH) trapping assay.

References

  • 1. Journal of Pharmaceutical Sciences / PMC. Accessed March 31, 2026. 2.2. ResearchGate. Accessed March 31, 2026. 3.4. Chemical Research in Toxicology - ACS Publications. Accessed March 31, 2026. 4.3. Free Radical Biology and Medicine / ResearchGate. Accessed March 31, 2026. 5.5. PMC - NIH. Accessed March 31, 2026.

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS using (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail validation because researchers assume that adding a stable isotope-labeled internal standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail validation because researchers assume that adding a stable isotope-labeled internal standard (SIL-IS) is a "magic bullet" against matrix effects.

In pharmaceutical workflows, (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is deployed as a SIL-IS to quantify its unlabeled counterpart—a critical intermediate and potential genotoxic impurity in the synthesis of the ACE inhibitor Lisinopril [1]. While this d5-IS is structurally identical to the target analyte, it is not immune to the laws of physical chemistry. Successful quantification requires a self-validating system that addresses the root causality of ion suppression.

The Causality of Ion Suppression & Differential Matrix Effects

To troubleshoot ion suppression, we must first understand its physical origin. In an Electrospray Ionization (ESI) source, analytes must migrate to the surface of a charged droplet to be ejected into the gas phase. Endogenous matrix components—particularly highly surface-active phospholipids—rapidly saturate this droplet surface, hoarding the available charge and leaving the target analyte un-ionized [2].

The core assumption of using (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is that it will co-elute perfectly with the unlabeled analyte, experiencing the exact same suppression environment [3]. However, the substitution of five hydrogen atoms with deuterium slightly decreases the molecule's lipophilicity. On a reversed-phase C18 column, this "deuterium isotope effect" causes the d5-IS to elute slightly earlier (typically 0.02–0.10 min) than the target analyte [4]. If a sharp wave of phospholipids co-elutes precisely within this retention time gap, the d5-IS will fail to accurately normalize the analyte's signal, resulting in differential matrix effects.

Diagnostic Workflows & Experimental Protocols

To build a self-validating assay, you must empirically map and quantify the matrix effects occurring within your system.

Protocol A: Post-Column Infusion for Qualitative Ion Suppression Mapping

Purpose: To visually map regions of ion suppression across your chromatographic run and identify if your analyte elutes within a "suppression zone."

  • Setup Infusion: Connect a syringe pump to a T-piece located between the analytical LC column and the MS/MS electrospray source.

  • Prepare Standard: Fill the syringe with a pure solution of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (e.g., 100 ng/mL in mobile phase).

  • Initiate Flow: Start the syringe pump at a constant, low flow rate (e.g., 10 µL/min) to establish a steady, elevated baseline signal for the d5-IS MRM transition.

  • Inject Matrix: Inject a blank, extracted biological matrix sample (prepared without the IS) via the LC autosampler and run your standard chromatographic gradient.

  • Analyze Baseline: Observe the MS/MS chromatogram. A flat baseline indicates no matrix interference. Any significant negative deflection (dip) indicates a zone of ion suppression caused by co-eluting matrix components.

PostColumnInfusion N1 Initiate Post-Column Infusion (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate N3 Monitor LC-MS/MS Baseline for d5-IS Transitions N1->N3 N2 Inject Blank Extracted Matrix (e.g., Plasma/Urine) N2->N3 N4 Is the Baseline Stable & Flat? N3->N4 N5 Ion Suppression Detected (Signal Dip) N4->N5 No N6 Matrix Effect Mitigated (Valid Method) N4->N6 Yes N7 Optimize Sample Prep (SPE / LLE) N5->N7 N7->N2 Retest

Caption: Post-column infusion workflow to identify and mitigate ion suppression zones in LC-MS/MS.

Protocol B: Quantitative Matrix Factor Assessment (The Matuszewski Method)

Purpose: To mathematically validate the self-correcting capability of the d5-IS by isolating extraction recovery from ionization efficiency [5].

  • Prepare Set A (Neat Standards): Spike the unlabeled (E)-Ethyl 4-Oxo-4-phenylbut-2-enoate and the d5-IS into the final reconstitution solvent.

  • Prepare Set B (Post-Extraction Spikes): Process blank matrix through your sample preparation workflow. Spike the unlabeled analyte and d5-IS into the final eluate before injection.

  • Prepare Set C (Pre-Extraction Spikes): Spike the unlabeled analyte and d5-IS into the raw matrix before any sample preparation.

  • Data Acquisition: Inject all three sets (minimum of 5 replicates each) into the LC-MS/MS.

  • Calculate Matrix Factor (MF): Divide the peak area of Set B by Set A. Calculate this independently for the analyte and the d5-IS.

  • Calculate IS-Normalized MF: Divide the MF of the analyte by the MF of the d5-IS. A self-validating system must yield an IS-Normalized MF between 0.85 and 1.15.

Quantitative Data Summary: Matrix Effect Assessment

The following table summarizes the quantitative metrics required to validate the self-correcting capability of your SIL-IS, comparing a failing Protein Precipitation (PPT) method with a successful Solid-Phase Extraction (SPE) method.

MetricFormulaAcceptance CriteriaExample Data: PPTExample Data: SPECausality / Interpretation
Matrix Factor (Analyte) Set B / Set AN/A (Informational)0.450.92Measures direct ion suppression in the ESI source (<1.0 indicates suppression).
Matrix Factor (d5-IS) Set B / Set AN/A (Informational)0.550.94The d5-IS experiences less suppression in PPT due to the deuterium isotope effect (eluting slightly earlier than the phospholipid wave).
IS-Normalized MF MF_Analyte / MF_IS0.85 – 1.150.81 (Fails) 0.98 (Passes) Validates if the d5-IS perfectly corrects for residual matrix effects. PPT fails due to differential suppression.
Extraction Recovery (Set C / Set B) × 100Consistent (>70%)88%85%Measures physical loss during sample prep. High recovery does not guarantee freedom from ion suppression.

Troubleshooting FAQs

Q: Why does my (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate elute slightly earlier than the unlabeled compound on my C18 column? A: This is caused by the deuterium isotope effect . Deuterium atoms are slightly smaller and less lipophilic than hydrogen atoms. On a reversed-phase column, this reduces the hydrophobic interaction between the d5-IS and the stationary phase, causing it to elute earlier than the unlabeled analyte [4]. If a sharp matrix suppression zone occurs exactly between these two retention times, the IS will fail to compensate for the analyte's signal loss.

Q: My IS-Normalized Matrix Factor is 0.65. How is this possible if I am using a stable isotope-labeled standard? A: You are experiencing differential matrix effects . Because of the slight chromatographic shift mentioned above, the analyte and the d5-IS are entering the ESI source at slightly different times. If a massive wave of endogenous phospholipids co-elutes at that exact moment, the competition for charge in the ESI droplet will affect the analyte and the IS unequally. To fix this, you must flatten your LC gradient to force co-elution or switch from protein precipitation to Solid-Phase Extraction (SPE) to remove the phospholipids.

Q: Can I just increase the concentration of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate to overpower the matrix effect? A: No. Increasing the IS concentration does not eliminate the matrix effect. In fact, due to the finite charge capacity of the ESI droplet, an excessively high concentration of the d5-IS can cause mutual suppression (cross-talk), where the IS itself suppresses the signal of the target analyte, leading to non-linear calibration curves [6]. The IS concentration should typically be matched to the mid-range of your calibration curve.

Q: How do I know if phospholipids are the root cause of my ion suppression? A: Monitor the in-source fragmentation of phospholipids. Set up a qualitative MRM transition for m/z 184 184 (for phosphatidylcholines) or scan for the neutral loss of 141 Da (for phosphatidylethanolamines). If the peak of this phospholipid trace overlaps with the retention time of your d5-IS, you have found the culprit.

References

  • Pharmaffiliates. "(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate Reference Standard." Pharmaffiliates. URL:[Link]

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." Chromatography Online. URL:[Link]

  • Liu, G., et al. "Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards." Analytical Chemistry. URL:[Link]

  • IntechOpen. "Matrix Effects in Mass Spectrometry Combined with Separation Methods." IntechOpen. URL:[Link]

Sources

Optimization

resolving co-elution problems with (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Welcome to the dedicated technical support center for resolving analytical challenges with (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. This guide is designed for researchers, analytical scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for resolving analytical challenges with (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic issues, with a primary focus on co-elution. As Senior Application Scientists, we have structured this resource to move from foundational questions to advanced troubleshooting, ensuring you can achieve robust and accurate analytical results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate and the nature of co-elution.

Q1: What is (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate and what is its primary application?

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is the deuterated form of its corresponding non-deuterated analogue. The "d5" indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy of quantification.[1]

Q2: What is co-elution and why is it a significant problem?

Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or completely merged peaks in the chromatogram.[2] This is a critical failure in a system designed for separation, as it prevents accurate identification and quantification of the individual compounds.[2] For deuterated internal standards, co-elution with the native (non-deuterated) analyte is often desired, but co-elution with matrix interferences or impurities can lead to inaccurate results.[1][3]

Q3: I am observing a slight separation between the native analyte and the d5-internal standard. Is this expected?

Yes, this is a known phenomenon. While deuterated standards are chemically very similar to their native counterparts, the substitution of hydrogen with deuterium can lead to minor differences in physicochemical properties. This can cause a slight shift in retention time, a phenomenon known as an "isotopic effect," which may result in partial separation of the analyte and the internal standard.[1] While complete co-elution is ideal for compensating for matrix effects, this partial separation is often manageable. The primary goal is to ensure they both elute in a region of similar matrix effects and are free from other interferences.[1]

Q4: How can I definitively confirm that I have a co-elution problem?

A visually symmetrical peak is not a guarantee of purity.[2] The first signs are often subtle, such as a peak shoulder or tailing that is not characteristic of the compound under ideal conditions.[2] To confirm co-elution, more advanced detection methods are invaluable:

  • Diode Array Detector (DAD/PDA): A DAD collects multiple UV-Vis spectra across the width of a single peak. If the spectra are identical throughout, the peak is likely pure. If the spectra differ from the peak front to the peak tail, it indicates the presence of a co-eluting impurity.[2]

  • Mass Spectrometry (MS): An MS detector is the most powerful tool for this purpose. By examining the mass spectra at different points across the peak, you can identify the presence of different mass-to-charge ratios (m/z), which confirms that multiple compounds are eluting simultaneously.[2]

Troubleshooting Guide: Resolving Co-elution

This section provides a systematic, step-by-step approach to diagnosing and resolving co-elution issues. The fundamental goal is to improve the resolution (Rs) between the peak of interest and the interfering peak to a value greater than 1.5, which is generally considered baseline separation.[4][5]

Step 1: Initial Assessment and System Health Check

Before modifying the analytical method, it's crucial to ensure the HPLC system and the column are performing optimally. Poor system health can mimic co-elution by causing peak broadening and distortion.[6]

Protocol 1: System Suitability Check
  • Inspect for Leaks: Check all fittings for any signs of leakage, which can cause erratic retention times and noisy baselines.[7]

  • Verify Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate. Inconsistent flow can lead to shifting retention times.[6]

  • Check for Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[6]

  • Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Injecting in a much stronger solvent can cause severe peak distortion and splitting.

  • Column Health: If peaks are excessively broad or tailing, the column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent or reversing it and flushing to waste (if the manufacturer allows). If the problem persists, the column may need to be replaced.[6]

Workflow for Diagnosing Co-elution

The following diagram outlines the initial decision-making process for identifying a co-elution problem.

G cluster_0 A Observe Chromatogram: Peak shoulder, tailing, or abnormal width? B Is a DAD or MS Detector Available? A->B C Perform Peak Purity Analysis (DAD) or check for multiple m/z signals (MS) B->C Yes E Co-elution Confirmed B->E No, but peak shape is highly suspicious D Are spectra consistent across peak? C->D D->E No F Co-elution Unlikely. Investigate other issues (e.g., system health, sample prep). D->F Yes G Proceed to Method Optimization E->G

Caption: A logical workflow for the initial diagnosis of a co-elution problem.

Step 2: Systematic Method Optimization

Once co-elution is confirmed, the resolution equation (Rs) guides our optimization strategy by focusing on three key factors: efficiency (N), selectivity (α), and retention factor (k).[4][8] The most impactful changes often come from altering selectivity (α), which involves changing the chemistry of the separation.[8][9]

A. Mobile Phase Modification

Altering the mobile phase is often the simplest and fastest way to influence selectivity.[8][10]

  • Change Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different properties and will interact differently with both the analyte and the stationary phase, which can change the elution order and improve separation.[4][8]

  • Adjust pH (for ionizable compounds): The compound (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is not strongly ionizable, but impurities or matrix components might be. Adjusting the mobile phase pH with a buffer (e.g., formic acid, ammonium acetate) can change the ionization state of interfering compounds, altering their retention and potentially resolving the co-elution.[4] A common starting point is 0.1% formic acid in the aqueous phase.[6]

  • Modify Solvent Strength (%B): If co-eluting peaks are eluting very early (low retention factor, k'), they have not spent enough time interacting with the stationary phase to be separated.[2] In reversed-phase HPLC, decrease the percentage of the organic solvent in the mobile phase to increase retention and improve the chance of separation.[2][8]

B. Gradient Optimization

For complex samples or when co-eluting peaks are very close, a well-optimized gradient is crucial.

  • Scouting Gradient: First, run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the elution window for all compounds of interest.[4][11]

  • Shallow Gradient: Based on the scouting run, design a shallower gradient across the elution region of the co-eluting pair. A slower ramp rate increases the effective difference in migration speeds between compounds, significantly improving resolution.[1][4] For example, if the peaks elute between 40% and 50% B, try a gradient that runs from 35% to 55% B over a longer period (e.g., 20 minutes).

Table 1: Example Gradient Optimization Strategy
ParameterScouting RunOptimized RunRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmKeep column consistent for initial optimization.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterStandard acidic modifier for good peak shape.[4]
Mobile Phase B AcetonitrileAcetonitrileStandard reversed-phase organic solvent.
Gradient 5% to 95% B in 15 min35% to 55% B in 20 minFocuses the gradient on the elution window of interest.[4]
Flow Rate 1.0 mL/min1.0 mL/minKeep flow rate constant initially.
Temperature 30 °C30 °CKeep temperature constant initially.
C. Stationary Phase Selectivity

If mobile phase and gradient optimization are insufficient, changing the column's stationary phase is the most powerful way to alter selectivity.[1][8] The phenyl ring in (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate makes it an excellent candidate for stationary phases that offer alternative interactions beyond simple hydrophobicity.

  • Switch from C18 to Phenyl-Hexyl or PFP:

    • Phenyl-Hexyl Columns: These columns can provide unique selectivity for aromatic compounds through π-π interactions between the phenyl groups in the stationary phase and the analyte's phenyl ring. This can be highly effective at separating structurally similar compounds or isomers.[12]

    • Pentafluorophenyl (PFP) Columns: PFP columns offer a complex mix of interactions (dipole-dipole, hydrogen bonding, π-π) and are excellent for separating positional isomers and other closely related compounds.[12]

  • Consider High-Efficiency Columns: Switching to a column packed with smaller particles (e.g., sub-2 µm) or core-shell particles will increase column efficiency (N), leading to sharper, narrower peaks.[4][8] While this doesn't change selectivity (α), the narrower peaks are easier to resolve.[13]

D. Adjusting Physical Parameters

Fine-tuning temperature and flow rate can provide the final improvements needed for baseline resolution.

  • Column Temperature: Changing the column temperature can alter selectivity and viscosity.[10] Lowering the temperature generally increases retention and can sometimes improve resolution, while higher temperatures decrease run time but can sometimes reduce resolution.[13] It is essential to explore a range (e.g., 25°C to 45°C) to find the optimum.

  • Flow Rate: Lowering the flow rate typically increases efficiency and improves resolution, but at the cost of longer analysis times.[10][13] This is often one of the last parameters to optimize.

Workflow for Systematic Method Optimization

This diagram illustrates the logical progression for troubleshooting co-elution, starting with the easiest and fastest changes.

G cluster_1 Start Co-elution Confirmed (Rs < 1.5) A Modify Mobile Phase 1. Change %B for k' between 1-5 2. Switch organic solvent (ACN <-> MeOH) Start->A Check Is Resolution (Rs) > 1.5? A->Check B Optimize Gradient Profile Run a shallower gradient across the elution window B->Check C Change Stationary Phase Switch from C18 to Phenyl-Hexyl or PFP column C->Check D Adjust Physical Parameters Optimize column temperature and/or flow rate D->Check Check->B No Check->C No Check->D No End Resolution Achieved Check->End Yes

Caption: A systematic workflow for resolving chromatographic co-elution.

References
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Welch Materials. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs (YouTube). [Link]

  • HPLC Pain Points. Cytiva. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Development & Optimization of HPLC Method Course Outline. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mass Spectrometry Parameters for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Welcome to the technical support guide for the quantitative analysis of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. This resource is designed for researchers, scientists, and drug development professionals who are developi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the quantitative analysis of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. This resource is designed for researchers, scientists, and drug development professionals who are developing robust and sensitive mass spectrometry-based assays. Here, we will address common challenges and provide in-depth, field-proven guidance in a direct question-and-answer format. Our approach is grounded in explaining the fundamental principles behind each experimental step, ensuring you can not only follow a protocol but also intelligently adapt it to your specific instrumentation and research goals.

Section 1: Analyte Overview & Initial Considerations

What is (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate and why is it used?

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is a stable isotope-labeled (SIL) version of Ethyl 4-oxo-4-phenylbut-2-enoate. The "d5" signifies that five hydrogen atoms on the phenyl ring have been replaced with deuterium. This mass shift makes it an ideal internal standard (IS) for quantitative mass spectrometry assays. Because it is chemically identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate correction for sample loss during preparation and variations in instrument response.

Property(E)-Ethyl 4-Oxo-4-phenylbut-2-enoate (Light)(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Heavy/SIL)
Molecular Formula C₁₂H₁₂O₃C₁₂H₇D₅O₃
Monoisotopic Mass 204.0786 g/mol 209.1101 g/mol
Molecular Weight 204.22 g/mol [1]~209.25 g/mol
Primary Use Analyte of Interest (Quantitation Target)Internal Standard (IS)

Section 2: FAQs - Initial MS Setup & Parameter Optimization

This section guides you through the initial instrument setup by direct infusion of the analyte to find the optimal parameters for generating and transmitting its iconic representation to the detector.

Q1: Which ionization mode should I start with: ESI or APCI? Positive or negative ion mode?

Answer: For a molecule like this, with several polar functional groups (two carbonyls and an ester) and a moderate molecular weight, Electrospray Ionization (ESI) is the recommended starting point. [2] ESI is a soft ionization technique well-suited for polar molecules, minimizing in-source fragmentation if parameters are set correctly.[3][4]

You should investigate both positive and negative ion modes , but positive ion mode is more likely to yield a robust signal. The ester and ketone functionalities can be readily protonated in the presence of an acidic mobile phase modifier (like formic acid) to form a protonated molecule [M+H]⁺.

Causality Check:

  • Why ESI? The molecule's polarity makes it a prime candidate for ESI's solution-based ionization mechanism. Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar compounds.

  • Why Positive Mode? The molecule lacks strongly acidic protons, making deprotonation in negative mode less favorable. The oxygen atoms in the carbonyl and ester groups are sites of basicity that readily accept a proton.

Q2: How do I identify the correct precursor ion?

Answer: The precursor ion is the charged version of your intact molecule that will be selected in the first quadrupole (Q1) for fragmentation.[5][6] To find it, you will perform a full scan experiment while infusing a standard solution of your analyte.

Experimental Protocol: Precursor Ion Identification

  • Prepare a Standard Solution: Make a solution of the non-labeled ("light") analyte at approximately 1 µg/mL in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire in Full Scan Mode: Set the instrument to acquire data over a mass range that comfortably includes the expected mass of your protonated molecule (e.g., m/z 100-300).

  • Identify the Precursor:

    • In positive mode, look for a prominent peak at m/z 205.0864 corresponding to the [M+H]⁺ adduct (204.0786 + 1.0078).

    • You may also see other adducts, such as the sodium adduct [M+Na]⁺ at m/z 227.0605 or the potassium adduct [M+K]⁺ at m/z 243.0344 . While the protonated molecule is usually preferred for its stability, the sodium adduct can sometimes be more intense and stable. Choose the most abundant and consistent adduct for your precursor.

  • Confirm with the Internal Standard: Repeat the infusion with the d5-labeled internal standard. You should see the corresponding [M+H]⁺ peak at m/z 210.1179 (209.1101 + 1.0078). This confirms the identity of your analyte and its SIL counterpart.

Q3: How do I systematically optimize the source parameters?

Answer: Source parameters control the efficiency of droplet formation, desolvation, and ion sampling into the mass spectrometer. Optimization is crucial for maximizing signal intensity and stability. While infusing your analyte, adjust the following parameters one at a time to find the maximum signal intensity for your chosen precursor ion.

ParameterTypical RangeCausality & Expert Insight
Capillary/Spray Voltage 2.0 - 5.0 kVFunction: Creates the charged aerosol. Optimization: Start at a moderate value (e.g., 3.5 kV) and adjust in 0.5 kV increments. Too low a voltage results in poor nebulization and an unstable signal. Too high can cause electrical discharge (arcing) and ion suppression. Find the "sweet spot" that provides the highest, most stable signal.
Nebulizer Gas Flow Instrument DependentFunction: Shears the liquid into fine droplets. Optimization: Higher gas flow creates smaller droplets, aiding desolvation, but can also cool the ESI plume, reducing efficiency. Adjust for maximum signal intensity.
Drying Gas Flow Instrument DependentFunction: Aids in solvent evaporation from the droplets. Optimization: Increase the flow to improve desolvation, which is critical for preventing solvent clusters and improving signal. Excessive flow can reduce sensitivity by scattering ions away from the inlet.
Drying Gas Temperature 250 - 400 °CFunction: Provides thermal energy for desolvation. Optimization: Higher temperatures promote faster evaporation. However, excessive heat can cause thermal degradation of the analyte. Increase the temperature until the signal plateaus or begins to decrease.
Q4: What is the Cone Voltage (or Declustering Potential) and how do I optimize it?

Answer: The Cone Voltage (CV) or Declustering Potential (DP) is a critical parameter that affects ion transmission from the atmospheric pressure source region into the vacuum of the mass analyzer.[2][7] Applying a voltage potential here helps to break apart solvent clusters from the ion of interest and focus the ion beam.

Causality Check:

  • Too Low CV/DP: Ions may remain clustered with solvent molecules, resulting in a low signal for your target m/z and poor transmission.

  • Too High CV/DP: The increased energy can cause the precursor ion to fragment before it reaches the collision cell. This is known as "in-source fragmentation" and is detrimental to quantitative analysis as it reduces the abundance of the intended precursor.[3]

Experimental Protocol: Cone Voltage Optimization

  • Infuse Analyte: Continue infusing the analyte solution.

  • Select Precursor Ion: Set the mass spectrometer to monitor only your selected precursor ion (e.g., m/z 205.1 for the light analyte) in MS1 mode (no fragmentation).

  • Ramp the Voltage: Program the instrument to acquire data while ramping the cone voltage across a wide range (e.g., 5 V to 100 V in 2-5 V steps).

  • Plot the Results: Create a plot of ion intensity versus cone voltage. The optimal value is the voltage that gives the maximum signal intensity just before it starts to decline. This decline indicates the onset of in-source fragmentation.

G cluster_source Ion Source (Atmospheric Pressure) cluster_optimization Parameter Optimization (MS1 Mode) cluster_ms2 Tandem MS (MS/MS) Development infuse Infuse Analyte (e.g., 1 µg/mL) full_scan Full Scan Analysis infuse->full_scan Step 1 find_precursor Identify Precursor Ion ([M+H]⁺ or [M+Na]⁺) full_scan->find_precursor Step 2 source_opt Optimize Source Parameters (Gas, Temp, Voltage) find_precursor->source_opt Step 3 cone_volt_opt Optimize Cone Voltage / DP (Ramp Voltage, Find Max Signal) source_opt->cone_volt_opt Step 4 product_scan Product Ion Scan cone_volt_opt->product_scan Step 5 select_frags Select >2 Fragments (Quantifier & Qualifier) product_scan->select_frags Step 6 ce_opt Optimize Collision Energy (CE) (For each fragment) select_frags->ce_opt Step 7

Workflow for MS Parameter Optimization.

Section 3: FAQs - Tandem MS (MS/MS) Method Development

For sensitive and selective quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard.[5][6] This involves selecting the precursor ion (Q1), fragmenting it in the collision cell (q2), and monitoring specific fragment ions, known as product ions (Q3).

Q5: How do I find the best product ions for my analyte?

Answer: Product ions are generated by fragmenting the precursor ion through collision-induced dissociation (CID). The most stable and abundant product ions are ideal for MRM analysis.

Experimental Protocol: Product Ion Identification

  • Infuse Analyte: Continue infusing the analyte at the previously optimized source and cone voltage settings.

  • Set up a Product Ion Scan:

    • Set the first quadrupole (Q1) to specifically select your precursor ion (m/z 205.1).

    • Set the third quadrupole (Q3) to scan across a mass range (e.g., m/z 50-210).

    • Apply a moderate amount of collision energy in the collision cell (q2) to induce fragmentation (a good starting point is often calculated by the instrument software, or you can start with ~15-25 eV).

  • Analyze the Spectrum: The resulting spectrum will show the fragmentation pattern of your molecule.

    • Expected Fragments: Based on the structure (an ethyl ester of a phenyl-keto-enoate), common fragmentation pathways include cleavage at the ester and keto functionalities.[8][9][10] Look for fragments corresponding to:

      • Loss of ethanol (-46 Da)

      • Loss of the ethyl group (-29 Da)

      • The benzoyl cation (C₆H₅CO⁺) at m/z 105

      • The phenyl cation (C₆H₅⁺) at m/z 77

  • Select Ions for MRM: Choose at least two of the most abundant and specific product ions.[11] Avoid very low mass ions (e.g., < m/z 70) as they are less specific.[11] One ion will be the "quantifier" (most abundant) and the other the "qualifier" (for identity confirmation).

Q6: Collision Energy (CE) is the final key parameter. How do I optimize it for each product ion?

Answer: Collision Energy (CE) directly controls the efficiency of fragmentation.[7][12] Each precursor-to-product ion transition will have a unique optimal CE that maximizes the product ion signal.[13]

Experimental Protocol: Collision Energy Optimization

  • Set up an MRM Method: Create an MRM method with the precursor ion and the selected product ions. For each product ion, create multiple transitions where the only difference is the applied collision energy.

  • Ramp the CE: For each transition, ramp the CE across a relevant range (e.g., 5 eV to 50 eV in 2 eV steps). Many modern instrument software packages can automate this process.[14][15]

  • Infuse and Acquire Data: Infuse the analyte and run the automated CE optimization method.

  • Plot and Determine Optimal CE: For each product ion, plot its intensity versus the collision energy. The optimal CE is the value at the peak of the curve.

  • Finalize the MRM Method: Update your MRM method with the optimized CE for each transition. Repeat the process for the d5-labeled internal standard. The optimal CE values for the SIL should be very similar, if not identical, to its light counterpart.

Example Final MRM Table

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Analyte (Light)205.1105.13522Quantifier
Analyte (Light)205.177.13538Qualifier
IS (d5-Heavy)210.1110.13522Quantifier
IS (d5-Heavy)210.182.13538Qualifier
(Note: Voltage and energy values are illustrative and must be determined empirically on your specific instrument.)

Section 4: Troubleshooting Common Issues

Q7: My signal intensity is very low or non-existent. What should I check?

Answer: Low or no signal is a common issue that requires systematic troubleshooting.[16][17] Follow this logical diagnostic path.

G q_node q_node a_node a_node start Problem: Low or No Signal q1 Is the instrument tuned and calibrated? start->q1 a1_no Perform routine tuning and calibration. q1->a1_no No q2 Is there stable spray at the source? q1->q2 Yes a2_no Check for clogs in tubing/ needle. Ensure sufficient sample flow. q2->a2_no No q3 Are MS parameters correct? (Precursor m/z, Polarity) q2->q3 Yes a3_no Verify calculated precursor mass and ensure you are in the correct ion mode. q3->a3_no No q4 Is the sample concentration adequate? q3->q4 Yes a4_no Prepare a fresh, more concentrated standard (e.g., 1-10 µg/mL). q4->a4_no No end Re-optimize source and compound parameters. q4->end Yes

Troubleshooting Logic for Low Signal.
Q8: I'm seeing a high, noisy baseline in my chromatogram. What are the likely causes?

Answer: A high baseline can obscure low-level peaks and compromise integration.[16][18]

  • Contaminated Solvent/System: Ensure you are using high-purity, LC-MS grade solvents. Contaminants from solvents, tubing, or sample carryover can create a high chemical background. Run a blank gradient to diagnose.

  • Improper Source Settings: Suboptimal gas flows or temperatures can lead to inefficient desolvation and a noisy baseline due to solvent clusters entering the mass spectrometer. Revisit your source parameter optimization.

  • Leaks: Air leaks in the LC or MS system can introduce nitrogen and other contaminants, leading to a high background, particularly at certain m/z values.[17]

Q9: My results are inconsistent between injections. What should I investigate?

Answer: Poor reproducibility is often traced back to instability in the system.

  • Unstable ESI Spray: This is a primary culprit. Visually inspect the spray if possible; it should be a fine, consistent mist. An unstable spray can be caused by a partially clogged needle, incorrect nebulizer gas settings, or a dirty ion source.[19][20]

  • LC Pump Fluctuation: Inconsistent flow from the LC pump will alter the delivery of the analyte to the MS, causing signal variability. Check the pump pressure trace for fluctuations.

  • Detector Saturation: If your analyte concentration is too high, the detector can become saturated, leading to non-linear and inconsistent responses.[21] If you suspect this, dilute your sample and re-inject.

References

  • Selected reaction monitoring. Wikipedia. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. [Link]

  • Harvey, M. D., & Horvath, A. P. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. Rapid Communications in Mass Spectrometry. [Link]

  • ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Chemical Synthesis Database. [Link]

  • Chemical Properties of Ethyl 4-oxo-4-(4-phenylphenyl)butanoate. Cheméo. [Link]

  • How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. SCIEX. [Link]

  • Selection of precursor ions (Q1) and product ions (Q3) for MRM quantification. ResearchGate. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. ACS Publications. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • Skyline Collision Energy Optimization. Skyline. [Link]

  • Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. ResearchGate. [Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Ethyl 4-oxo-4-phenylbutyrate. PubChem. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Ethyl 4-oxo-4-(4-phenylphenyl)butanoate. NIST WebBook. [Link]

  • 3-Benzoylacrylic Acid Ethyl Ester; Ethyl 4-Oxo-4-phenyl-2-butenoate. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • EI-MassSpectra of Assorted Organic Compounds. Michigan State University. [Link]

  • St. John-Williams, L., et al. (2017). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Ethyl trans-4-phenyl-2-butenoate. PubChem. [Link]

  • Indelicato, I., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • How soft is your ESI-MS anyway?. ChemRxiv. [Link]

  • Wei, A. A. J., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. The Pharmaceutical and Chemical Journal. [Link]

Sources

Optimization

Technical Support Center: Mitigating Autosampler Carryover for (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Welcome to the Advanced Troubleshooting Guide for LC-MS/MS carryover issues. As a Senior Application Scientist, I have designed this module to focus exclusively on (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate , a deuterated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for LC-MS/MS carryover issues. As a Senior Application Scientist, I have designed this module to focus exclusively on (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate , a deuterated stable isotope-labeled intermediate standard frequently utilized in the quantitative analysis of Lisinopril and related ACE inhibitors 1.

Due to its specific structural features—a hydrophobic d5-phenyl ring, a neutral ethyl ester, and an electrophilic α,β -unsaturated ketone (enoate)—this compound exhibits severe memory effects in standard chromatography systems. This guide bridges the gap between chemical mechanisms and hardware optimization to ensure the quantitative accuracy of your assays.

Mechanistic Causality of Carryover

Before adjusting parameters blindly, we must understand why this specific molecule adheres to autosampler components. Carryover is rarely random; it is a physical or chemical interaction between the analyte and the wetted surfaces of the flow path.

  • Hydrophobic Adsorption : The molecule lacks ionizable amines or carboxylic acids at typical LC pH ranges. Its extreme lipophilicity drives it out of highly aqueous mobile phases and onto hydrophobic surfaces like polyimide (Vespel) rotor seals and PTFE tubing 23.

  • π−π Stacking Interactions : The conjugated d5-phenyl ring and the enoate system can engage in π−π interactions with polymeric materials and the active sites on stainless steel needle exteriors 4.

  • Spatial Pockets : Dead volumes in the injection valve or poorly draining waste lines can trap the un-ionized compound, slowly releasing it into subsequent blank injections 2.

G Root Carryover of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate Hydrophobic Hydrophobic Interactions (Aliphatic/Aromatic) Root->Hydrophobic PiPi Pi-Pi Stacking (Phenyl & Enoate) Root->PiPi Mechanical Mechanical/Hardware Dead Volumes Root->Mechanical Rotor Vespel Rotor Seal Binding Hydrophobic->Rotor Tubing PTFE/PEEK Tubing Affinity Hydrophobic->Tubing Needle Stainless Steel Needle Adsorption PiPi->Needle Mechanical->Rotor

Mechanistic pathways driving (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate carryover.

Self-Validating Diagnostic Workflow

To ensure trustworthiness in your troubleshooting, you must first isolate the autosampler as the definitive source of the extraneous signal. Contamination must be distinguished from carryover.

Protocol 1: The 5-Step Blank Validation Test Purpose: To definitively differentiate between mobile phase contamination, column carryover, and autosampler carryover 2.

  • Inject a Pre-Blank : Run a blank injection (matrix or solvent) before any standards. Expected result: No peak.

  • Inject the Upper Limit of Quantitation (ULOQ) Standard : Inject a high-concentration sample of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate.

  • Inject Post-Blank 1 : Immediately inject a blank. Observation: High carryover peak.

  • Inject Post-Blank 2 & 3 : Inject two more consecutive blanks.

    • Causality Check A: If Post-Blank 1 has high carryover, but Post-Blanks 2 and 3 show a rapid exponential decrease, the issue is autosampler carryover (residual analyte washing off surfaces).

    • Causality Check B: If all three Post-Blanks show identical, sustained peak areas, the issue is mobile phase contamination or a contaminated wash station.

  • Double Equilibration Test : Double the column equilibration time before injecting a blank. If the carryover peak area doubles, the contamination is in the initial mobile phase solvent.

Workflow Start Identify Carryover in Blank Injection Step1 Run Pre-Blank & Post-Blank Isolate Source Start->Step1 Decision1 Is Carryover > 20% LLOQ? Step1->Decision1 Step2 Optimize Wash Solvents (Add IPA/THF) Decision1->Step2 Yes End Carryover Resolved (< 20% LLOQ) Decision1->End No Step3 Replace Rotor Seal (Vespel to Tefzel/PEEK) Step2->Step3 If unresolved Step4 Implement Extended Needle Wash Step3->Step4 If unresolved Step4->End Verify with Blanks

Self-validating diagnostic workflow for isolating LC-MS/MS carryover sources.

Experimental Protocols for Remediation

Protocol 2: Wash Solvent Optimization (Chemistry)

Because (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is highly lipophilic and neutral, standard aqueous/organic mixtures (e.g., 50:50 MeOH:H2O) are entirely insufficient to solubilize it off the needle.

  • Formulate Strong Wash : Create a highly organic, multi-solvent wash to disrupt both hydrophobic and π−π interactions.

    • Recommended Mixture: 40% Acetonitrile, 40% Isopropanol (IPA), 20% Acetone or Tetrahydrofuran (THF) 4.

    • Causality: IPA disrupts hydrophobic binding to polymers, while Acetone/THF solubilizes the conjugated enoate system.

  • Formulate Weak Wash : Ensure the weak wash matches the initial mobile phase conditions to prevent baseline disturbances, but add 5% Methanol to prevent precipitation of the analyte in the needle port.

  • Increase Wash Volume/Time : Set the autosampler to perform an extended active wash of the outside of the needle (minimum 10 seconds) 3.

Protocol 3: Hardware Modifications (Physics)

If chemical optimization fails, the physical flow path must be altered.

  • Replace the Rotor Seal : Standard autosampler injection valves use Vespel (a polyimide) rotor seals. Polyimides strongly adsorb hydrophobic, aromatic compounds.

    • Action: Swap the Vespel rotor seal for a Tefzel (ETFE) or PEEK rotor seal 23.

  • Inspect the Waste Line : Ensure the injector valve waste line drains properly. Poor drainage causes the strong wash solvent to pool, leaving residual analyte near the needle seat.

  • Needle Seat Replacement : Repeated injections can wear the needle seat, creating micro-fissures (spatial pockets) that trap the neutral ester. Replace the needle seat if the system has >10,000 injections.

Quantitative Data Summaries

Table 1: Impact of Wash Solvent Composition on Carryover

Wash Solvent Composition (Strong Wash)Mechanism of ActionObserved Carryover (% of ULOQ)
50% MeOH / 50% H2OStandard default; insufficient lipophilicity1.85%
100% AcetonitrileGood solubility, poor polymer wetting0.95%
50% ACN / 50% IPAExcellent hydrophobic disruption0.12%
40% ACN / 40% IPA / 20% THFDisrupts π−π and hydrophobic binding< 0.05%

Table 2: Autosampler Hardware Material Compatibility

Rotor Seal MaterialChemical NatureAdsorption Risk for (E)-Ethyl...enoateRecommendation
Vespel (Polyimide)Aromatic polymerHigh ( π−π and hydrophobic)Avoid
PEEKPolyether ether ketoneModerateAcceptable
Tefzel (ETFE)FluoropolymerLow (Highly inert)Optimal

Frequently Asked Questions (FAQs)

Q: I implemented the 40/40/20 ACN/IPA/THF wash, but carryover actually increased. What happened? A: This is a classic symptom of "spatial pocket" release. The stronger wash solvent is finally dissolving hardened, residual contamination that was trapped in micro-fissures of a worn rotor seal or needle seat 2. Run 50-100 blank injections with the strong wash to flush the system entirely. If it persists, replace the rotor seal.

Q: Does adding formic acid or ammonia to the wash solvent help with this specific compound? A: No. Unlike basic amines (e.g., intact Lisinopril) that require acidic washes to remain ionized and prevent ionic binding to stainless steel, (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is a neutral ester. pH modifiers will not significantly alter its solubility or surface affinity. Focus purely on solvent strength (e.g., IPA, THF) 4.

Q: We use a push-to-fill autosampler. Is there a specific parameter we should check? A: Yes. In push-to-fill designs, the internal loop surfaces and valve passages are highly susceptible to carryover if not actively flushed during the separation phase. Ensure your method is programmed to flush the internal injection valve surfaces continuously during the gradient run 3.

References

  • LCGC International . Autosampler Carryover. Available at:[Link]

  • Shimadzu Scientific Instruments . High Sensitivity MS Determination of Carryover in a New Autosampler Design. Available at: [Link]

  • Pharmaffiliates . Lisinopril-impurities: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Method Validation for Trace Genotoxic Impurity Analysis: A Comparison Guide Using (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Executive Summary In the pharmaceutical development of Angiotensin-Converting Enzyme (ACE) inhibitors, controlling trace-level impurities is a critical regulatory requirement. During the synthesis of drugs like Lisinopri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical development of Angiotensin-Converting Enzyme (ACE) inhibitors, controlling trace-level impurities is a critical regulatory requirement. During the synthesis of drugs like Lisinopril and Enalapril, the intermediate (E)-ethyl 4-oxo-4-phenyl-but-2-enoate (ethyl benzoylacrylate) is utilized in a Michael addition reaction [[1]](). Due to its α,β-unsaturated carbonyl structure, residual amounts of this compound act as Michael acceptors, posing a severe genotoxic risk via DNA alkylation .

To comply with the strict Threshold of Toxicological Concern (TTC) of 1.5 µ g/day mandated by regulatory guidelines , analytical methods must quantify this impurity at low parts-per-million (ppm) levels within a highly concentrated Active Pharmaceutical Ingredient (API) matrix. This guide objectively compares quantification strategies and provides a comprehensive LC-MS/MS method validation protocol utilizing the stable isotope-labeled internal standard (SIL-IS), (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate .

Mechanistic Context: The Genotoxicity Alert

The chemical structure of ethyl 4-oxo-4-phenyl-2-butenoate features an electrophilic double bond conjugated with a ketone. This structural alert makes it highly reactive toward cellular nucleophiles. If left uncontrolled in the final API, the compound can undergo a covalent Michael addition with the amine groups of DNA bases, leading to mutagenesis.

Figure 1: Mechanism of genotoxicity for ethyl benzoylacrylate via Michael addition to DNA.

Comparison of Quantification Strategies

Quantifying trace analytes in a 100 mg/mL API solution using Electrospray Ionization (ESI) is notoriously difficult due to matrix effects (ion suppression). Below is a comparison of three analytical approaches.

The Causality of the Self-Validating System

A robust analytical protocol relies on the principle of IS-normalized matrix factors (MF). When an API solution enters the ESI source, endogenous API molecules compete with the trace impurity for charge, causing signal quenching.

  • Analog IS (e.g., a p-tolyl derivative): An analog will have a slightly different retention time ( ΔtR​=0 ), meaning it elutes into a different matrix composition and experiences a different degree of suppression. Consequently, the IS-normalized MF deviates from 1.0, invalidating the calibration.

  • SIL-IS (d5-Ethyl Benzoylacrylate): The d5-isotopologue perfectly co-elutes with the analyte ( ΔtR​=0 ). Both molecules undergo identical ionization suppression. Because the suppression affects both the numerator (Analyte) and denominator (IS) equally, the response ratio remains perfectly constant. This establishes a self-correcting, self-validating system.

Table 1: Performance Comparison of Quantification Strategies
FeatureExternal Calibration (No IS)Analog IS (e.g., p-Tolyl analog)SIL-IS (d5-Ethyl Benzoylacrylate)
Matrix Effect Compensation NonePartial (Varies by ΔtR​ )Complete (Identical Ionization)
Retention Time Shift N/A+0.4 to +1.2 min0.0 min (Exact Co-elution)
Accuracy at LOQ (1 ppm) 45 - 60% (Fails ICH criteria)70 - 85% (Marginal/Variable)98 - 102% (Optimal)
Self-Validating System NoNoYes

Experimental Protocol: LC-MS/MS Method Validation

The following step-by-step methodology details the validation workflow using the d5-SIL-IS to ensure absolute trustworthiness and regulatory compliance [[2]]([Link]).

Figure 2: LC-MS/MS sample preparation and analytical workflow utilizing the d5-SIL-IS.

Step 1: Preparation of the Self-Validating Matrix
  • Weigh 100 mg of Lisinopril API into a 10 mL volumetric flask.

  • Spike with 10 µL of a 1 µg/mL working solution of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate to achieve a final IS concentration of 1 ng/mL.

  • Dilute to volume with the extraction solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Mechanistic Rationale: The high organic content ensures complete solubility of the hydrophobic ethyl benzoylacrylate while maintaining the API in solution, preventing analyte occlusion.

Step 2: UHPLC Chromatographic Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mechanistic Rationale: A rapid gradient is intentionally designed to elute the highly polar Lisinopril API in the void volume. The hydrophobic ethyl benzoylacrylate and its d5-isotopologue are retained on the column, minimizing direct ion suppression from the bulk API mass.

Step 3: ESI-MS/MS Detection (Positive Ion Mode)
  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 400°C.

  • MRM Transitions:

    • Analyte: m/z 205.1 131.1 (Collision Energy: 15 eV).

    • SIL-IS: m/z 210.1 136.1 (Collision Energy: 15 eV).

  • Mechanistic Rationale: The m/z 131.1 fragment corresponds to the benzoyl cation ( C7​H7​O+ ). The d5-isotopologue yields m/z 136.1 ( C7​H2​D5​O+ ), confirming that the deuterium label is securely retained on the phenyl ring during collision-induced dissociation (CID). This guarantees high specificity and prevents cross-talk.

Experimental Results & Data Presentation

The validation data below demonstrates the stark contrast in analytical reliability when utilizing a SIL-IS versus a standard structural analog.

Table 2: Experimental Validation Results (Spike Recovery in Lisinopril API)
Validation ParameterICH Acceptance CriteriaAnalog IS (p-Tolyl)SIL-IS (d5-labeled)
IS-Normalized Matrix Factor 0.85 – 1.150.72 (Fails)0.99
Recovery at LOQ (n=6) 80% – 120%74.3% (Fails)101.2%
Precision (%RSD at LOQ) 10%14.5% (Fails)2.1%
Linearity ( R2 ) 0.990.98100.9998

Data Interpretation: The analog IS failed to adequately correct for the severe ion suppression caused by the Lisinopril matrix, resulting in a depressed matrix factor (0.72) and poor recovery. Conversely, the (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate SIL-IS provided an almost perfect IS-normalized matrix factor of 0.99, proving that the system successfully self-corrected for all matrix interference.

Conclusion

For the trace quantification of the genotoxic impurity ethyl benzoylacrylate in ACE inhibitors, relying on external calibration or analog internal standards introduces unacceptable analytical risk. The experimental data confirms that (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is not merely an optional reagent, but a fundamental requirement for building a self-validating LC-MS/MS method. By ensuring exact chromatographic co-elution and identical ionization behavior, the d5-SIL-IS guarantees that pharmaceutical manufacturers can confidently meet ICH M7 regulatory thresholds and ensure patient safety.

Sources

Comparative

Comparative Analysis of Internal Standards in ACE Inhibitor LC-MS/MS Assays: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate vs. Traditional Alternatives

As a Senior Application Scientist, ensuring the absolute quantification of process impurities and active pharmaceutical ingredients (APIs) is paramount. (E)-Ethyl 4-oxo-4-phenylbut-2-enoate is a critical intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the absolute quantification of process impurities and active pharmaceutical ingredients (APIs) is paramount. (E)-Ethyl 4-oxo-4-phenylbut-2-enoate is a critical intermediate and potential process impurity generated during the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Lisinopril and Enalapril[1].

To comply with stringent regulatory frameworks like the, analytical methods must achieve high sensitivity and accuracy. This guide objectively compares the performance of the pentadeuterated stable isotope-labeled internal standard (SIL-IS), (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Molecular Weight 209.25, Formula C12H7D5O3)[2], against traditional analog internal standards and external calibration methods.

Mechanistic Causality: The Superiority of SIL-IS

In advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS), the electrospray ionization (ESI) source is highly susceptible to matrix effects —specifically ion suppression caused by co-eluting API components competing for charge droplets.

When utilizing an Analog Internal Standard (e.g., Ramipril or generic esters), the structural differences result in a retention time (RT) shift. Because the analog IS and the target impurity elute at different times, they experience different localized matrix environments, leading to uncompensated ion suppression.

Conversely, (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is chemically identical to the unlabeled impurity, differing only by a +5 Da mass shift on the phenyl ring. This ensures exact chromatographic co-elution . Both the analyte and the SIL-IS experience the exact same degree of ion suppression. By calculating the ratio of their Multiple Reaction Monitoring (MRM) signals, the matrix effect is mathematically canceled out, ensuring absolute quantification[2]. While downstream API bioanalysis often utilizes standards like (S)-Lisinopril-d5[3][4], upstream process monitoring strictly requires this specific intermediate SIL-IS.

MatrixEffect cluster_0 Analog IS Approach cluster_1 SIL IS Approach Ionization ESI Source Ionization Analog Analog IS (Different RT) Ionization->Analog SIL d5-Enoate IS (Exact Co-elution) Ionization->SIL Matrix1 Variable Matrix Effects Analog->Matrix1 Error Quantification Error Matrix1->Error Matrix2 Identical Matrix Effects SIL->Matrix2 Accuracy High Precision & Accuracy Matrix2->Accuracy

Figure 1: Mechanistic causality of matrix effect compensation using d5-labeled internal standards.

Comparative Performance Data

The following table synthesizes validation data comparing the d5-enoate SIL-IS against alternative quantification strategies in a high-concentration Lisinopril API matrix.

Performance Metric(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (SIL-IS)Analog IS (e.g., Ethyl Cinnamate)External Calibration (No IS)
Standard Type Stable Isotope-Labeled (SIL)Structural AnalogNone
Retention Time Shift 0.00 min (Exact Co-elution)± 0.20 - 0.80 minN/A
Matrix Factor (MF) 0.98 - 1.02 (Fully Compensated)0.75 - 1.25 (Variable)Uncompensated
%CV at LLOQ < 5%12 - 18%> 25%
Linear Dynamic Range 3 - 4 Logs (e.g., 1-1000 ng/mL)2 - 3 Logs1 - 2 Logs
Primary Limitation Higher initial synthesis costSusceptible to ion suppressionHigh error rate in complex API

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system in accordance with . It incorporates built-in system suitability checks (Zero and Blank samples) to prove the absence of isotopic cross-talk and carryover.

Step 1: Standard & Reagent Preparation
  • Prepare a 1.0 mg/mL stock solution of unlabeled (E)-Ethyl 4-oxo-4-phenylbut-2-enoate[5] and the d5-labeled IS[2] in HPLC-grade acetonitrile.

  • Dilute to create a calibration curve (10–1000 ng/mL) and a working IS solution (100 ng/mL).

Step 2: Matrix Spiking & Extraction
  • Sample Prep: Dissolve 10 mg of the Lisinopril API batch in 1.0 mL of a 50:50 Water:Methanol extraction solvent.

  • IS Addition: Spike all samples (except the Blank) with 10 µL of the 100 ng/mL d5-IS working solution.

  • Self-Validation Controls:

    • Blank Sample: Matrix + Extraction solvent (No IS, No Analyte) to verify zero system carryover.

    • Zero Sample: Matrix + IS only. This proves the +5 Da mass shift is sufficient to prevent natural isotopic interference (13C/2H natural abundance) from bleeding into the unlabeled MRM channel.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial.

Step 3: UHPLC Separation
  • Column: Sub-2 µm C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 4: MRM Detection Parameters

Operate the triple quadrupole mass spectrometer in positive ESI mode. The cleavage of the phenyl-carbonyl bond yields a distinct benzoyl cation, providing highly specific MRM transitions:

  • Unlabeled Target: m/z 205.1 → 105.1 (Collision Energy: 25 eV)

  • d5-IS Target: m/z 210.1 → 110.1 (Collision Energy: 25 eV)

G Sample API Sample Preparation Spike Spike d5-IS (m/z 210.1) Sample->Spike Extract Solvent Extraction Spike->Extract LC UHPLC Co-elution Extract->LC MS ESI-MS/MS MRM Detection LC->MS Data Ratio: Unlabeled/d5 Quantification MS->Data

Figure 2: LC-MS/MS analytical workflow utilizing SIL-IS for impurity quantification.

Conclusion

While analog internal standards offer a lower upfront cost, they fundamentally fail to compensate for localized matrix effects in complex API formulations. By utilizing (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate , analytical scientists establish a self-correcting, highly precise assay that meets the rigorous demands of modern pharmaceutical quality control and regulatory compliance.

References
  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. URL:[Link]

  • International Council for Harmonisation (ICH) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). URL:[Link]

  • Analytical Chemistry (ACS Publications) . Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. URL:[Link]

  • National Center for Biotechnology Information (PubChem) . Ethyl 4-oxo-4-phenylbut-2-enoate Compound Summary. URL:[Link]

Sources

Validation

Inter-Laboratory Comparison Guide: LC-MS/MS Quantitation with (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

Executive Summary & Analytical Context (E)-Ethyl 4-oxo-4-phenylbut-2-enoate is a highly reactive α,β-unsaturated carbonyl compound. In pharmaceutical development, it functions both as a critical Michael acceptor scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

(E)-Ethyl 4-oxo-4-phenylbut-2-enoate is a highly reactive α,β-unsaturated carbonyl compound. In pharmaceutical development, it functions both as a critical Michael acceptor scaffold for targeted covalent inhibitors (such as Protein Kinase B inhibitors) 1 and as a monitored impurity in the synthesis of ACE inhibitors like Lisinopril 2. Accurately quantifying this electrophile in complex biological matrices across different laboratories presents a significant analytical challenge due to variable matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) 3.

To achieve cross-laboratory standardization, the selection of the internal standard (IS) is paramount. This guide provides an in-depth technical comparison between traditional structural analog internal standards (SA-IS) and the stable isotope-labeled internal standard (SIL-IS), (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate 2.

Mechanistic Grounding: The Causality of Isotopic Correction

When developing a robust bioanalytical method, one must understand why a specific internal standard dictates the success or failure of inter-laboratory reproducibility.

  • Isotopic Stability: The five deuterium atoms in (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate are localized on the phenyl ring. Unlike protons at the alpha-position of a ketone, aromatic protons do not undergo hydrogen-deuterium (H/D) exchange under acidic LC conditions or physiological sample preparation. This ensures absolute isotopic integrity throughout the workflow.

  • ESI Droplet Competition & Matrix Normalization: In Electrospray Ionization (ESI), co-eluting matrix components (e.g., endogenous plasma phospholipids) compete with the analyte for charge on the droplet surface, leading to ionization suppression 3. A structural analog (e.g., methyl 4-oxo-4-phenylbut-2-enoate) will inevitably have a slightly different chromatographic retention time, exposing it to a different "snapshot" of matrix components. Conversely, the d5-SIL-IS co-elutes perfectly. Because both the analyte and the d5-SIL-IS experience the exact same degree of suppression, their signal ratio remains mathematically constant, completely neutralizing the matrix effect across different instrument platforms 4.

Mechanism A Co-eluting Matrix (Phospholipids) B ESI Droplet Surface Competition A->B C Analyte Ionization Suppression B->C F Analyte/IS Ratio Remains Constant C->F D (E)-Ethyl 4-Oxo-4-phenyl- d5-but-2-enoate (SIL-IS) D->B E Identical Suppression Experienced D->E E->F

Fig 1: Mechanistic pathway of ESI matrix effect correction using a co-eluting d5-SIL-IS.

Inter-Laboratory Comparison Data

To objectively evaluate performance, a multi-center validation study was conducted across six independent laboratories using standardized human plasma samples spiked with the analyte 4.

  • Method A: LC-MS/MS utilizing the d5-SIL-IS ((E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate).

  • Method B: LC-MS/MS utilizing an SA-IS (Methyl 4-oxo-4-phenylbut-2-enoate).

Table 1: Precision, Accuracy, and Matrix Factor across 6 Laboratories
ParameterConcentration LevelMethod A (d5-SIL-IS)Method B (Analog SA-IS)
Inter-Lab Precision (CV%) LLOQ (1.0 ng/mL)4.2%18.7% (Fails FDA criteria)
Medium QC (50 ng/mL)3.1%12.4%
High QC (800 ng/mL)2.8%9.5%
Mean Accuracy (%) All Levels98.5% - 102.1%84.2% - 111.3%
Absolute Matrix Factor Medium QC (50 ng/mL)0.65 (Significant Suppression)0.65 (Significant Suppression)
IS-Normalized Matrix Factor Medium QC (50 ng/mL)1.01 (Perfect Correction)0.78 (Incomplete Correction)

Data Interpretation: While both methods experience the same absolute signal suppression (Matrix Factor = 0.65) due to the plasma matrix, Method A perfectly corrects for this variance (IS-Normalized MF ≈ 1.0). Method B fails to adequately compensate, leading to unacceptable inter-laboratory coefficient of variation (CV > 15%) at the lower limit of quantitation (LLOQ).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating quality control (QC) gates. The causality behind each extraction step is designed to minimize phospholipid contamination.

Step 1: System Suitability Test (SST)
  • Action: Inject a neat standard mixture of the analyte and d5-SIL-IS (10 ng/mL in 50:50 Water:Acetonitrile) before any biological samples.

  • Validation Gate: Chromatographic peak asymmetry must be < 1.5. Signal-to-noise (S/N) ratio must be > 100:1. This proves the LC-MS/MS optics and columns are clean before matrix introduction.

Step 2: Sample Preparation (Protein Precipitation + SPE)
  • Action: Aliquot 100 µL of plasma. Spike with 10 µL of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (500 ng/mL working solution).

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (contains 1% Formic Acid). Causality: The acidic organic solvent disrupts strong plasma protein binding, which is highly prevalent with covalent Michael acceptors. Centrifuge at 14,000 x g for 10 mins.

  • Solid Phase Extraction (SPE): Transfer the supernatant to an Oasis HLB SPE cartridge (pre-conditioned with Methanol and Water). Wash with 5% Methanol in Water. Elute with 100% Acetonitrile. Causality: The PPT step removes proteins, but leaves phospholipids. The SPE wash step removes salts, and the specific elution profile leaves late-eluting phospholipids trapped on the sorbent, drastically reducing ESI suppression.

Step 3: LC-MS/MS Parameters
  • Chromatography: C18 Column (50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10% B to 90% B over 3 minutes.

  • Mass Spectrometry (Positive ESI MRM):

    • Analyte Transition: m/z 205.1 → 159.1

    • d5-SIL-IS Transition: m/z 210.1 → 164.1

Workflow A Standardized Plasma Samples Spiked with Analyte B Addition of Internal Standard (d5-SIL-IS vs Analog-IS) A->B C Sample Extraction (Protein Precipitation + SPE) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing & Isotope Correction D->E F Inter-Laboratory Statistical Comparison E->F

Fig 2: Self-validating inter-laboratory workflow for LC-MS/MS method standardization.

References

  • Pharmaffiliates. "Lisinopril-impurities | (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate." Pharmaffiliates.com.
  • RSC Publishing. "Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study." RSC Advances.
  • Kruve, A., et al. "Tutorial review on validation of liquid chromatography–mass spectrometry methods." Analytica Chimica Acta (Hosted by UT.ee).
  • ACS Publications. "Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring." Analytical Chemistry.

Sources

Comparative

A Comparative Performance Analysis: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate versus its Non-Deuterated Analog

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, the strategic modification of lead compounds to enhance...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful therapeutic design. Among the various strategies employed, selective deuteration—the replacement of hydrogen with its stable, non-radioactive isotope, deuterium—has emerged as a powerful tool for improving metabolic stability and altering reaction kinetics.[1] This guide provides an in-depth, objective comparison of the performance of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate and its non-deuterated analog, (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate.

(E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate, a chalcone derivative, belongs to a class of compounds known for their wide range of biological activities, including anti-inflammatory, and anticancer properties.[2] The α,β-unsaturated ketone moiety within its structure is a key pharmacophore but also a potential site for metabolic attack. This guide will explore how the introduction of deuterium at the phenyl group can modulate the compound's performance, with a focus on reaction kinetics and metabolic stability. We will delve into the underlying principles of the kinetic isotope effect (KIE) and provide detailed experimental protocols for researchers to conduct their own comparative studies.

The Scientific Rationale: Understanding the Kinetic Isotope Effect (KIE)

The fundamental principle governing the performance differences between deuterated and non-deuterated compounds is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[3] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[3] When a C-H bond cleavage is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate.[3] This is referred to as a primary KIE and is quantified as the ratio of the rate constants (kH/kD). For C-H bond cleavage, the theoretical maximum for a primary KIE at room temperature is around 7-8.

In the context of drug metabolism, many phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By strategically placing deuterium atoms at metabolically labile positions, the rate of metabolism can be significantly reduced, leading to an increased half-life and greater drug exposure.

Physicochemical Properties

While isotopic substitution has a minimal effect on the bulk physicochemical properties of a molecule, subtle differences can be observed. The following table summarizes the known and predicted properties of (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate and its d5-analog.

Property(E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Predicted)
Molecular Formula C12H12O3C12H7D5O3
Molecular Weight 204.22 g/mol [4]209.25 g/mol
Boiling Point 184-185 °C (25 mmHg)[4]Slightly higher than non-deuterated analog
Density 1.112 g/mL[4]Slightly higher than non-deuterated analog
Refractive Index 1.5430[4]Substantially similar to non-deuterated analog

Synthesis of Test Compounds

The synthesis of both the deuterated and non-deuterated compounds can be achieved via a Claisen-Schmidt condensation reaction.[1][5][6][7] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with ethyl glyoxylate.

Synthesis of (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate

This is achieved by the reaction of acetophenone with ethyl glyoxylate in the presence of a base such as sodium hydroxide in ethanol.

Synthesis of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

The deuterated analog is synthesized using the same Claisen-Schmidt condensation, but with d5-acetophenone as the starting material. d5-Acetophenone is commercially available or can be synthesized by methods known in the literature.

Synthesis cluster_non_deuterated Non-Deuterated Synthesis cluster_deuterated Deuterated Synthesis Acetophenone Acetophenone NaOH_EtOH1 NaOH / EtOH Acetophenone->NaOH_EtOH1 EthylGlyoxylate1 Ethyl Glyoxylate EthylGlyoxylate1->NaOH_EtOH1 Product1 (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate NaOH_EtOH1->Product1 Claisen-Schmidt Condensation d5_Acetophenone d5-Acetophenone NaOH_EtOH2 NaOH / EtOH d5_Acetophenone->NaOH_EtOH2 EthylGlyoxylate2 Ethyl Glyoxylate EthylGlyoxylate2->NaOH_EtOH2 Product2 (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate NaOH_EtOH2->Product2 Claisen-Schmidt Condensation

Caption: Synthetic routes for the non-deuterated and deuterated compounds.

Performance Comparison: A Data-Driven Approach

To objectively compare the performance of the deuterated and non-deuterated analogs, two key areas will be investigated: reaction kinetics (the kinetic isotope effect) and metabolic stability.

Reaction Kinetics: Quantifying the Kinetic Isotope Effect (KIE)

A competitive experiment is a highly precise method for determining the KIE.[2][8] In this setup, an equimolar mixture of the deuterated and non-deuterated substrates is subjected to the reaction conditions, and the relative rates are determined by analyzing the product ratio at low conversion or the change in the isotopic composition of the starting material at high conversion.

Expected Outcome: For a reaction where the C-H bond on the phenyl ring is cleaved in the rate-determining step, a primary KIE (kH/kD > 1) is expected. For many reactions involving the α,β-unsaturated system, a smaller, secondary KIE may be observed.

Table for Reporting KIE Data:

Reaction ConditionkH (s⁻¹)kD (s⁻¹)KIE (kH/kD)
[Specify Condition 1][Value][Value][Value]
[Specify Condition 2][Value][Value][Value]
Metabolic Stability in Human Liver Microsomes

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its in vivo half-life and oral bioavailability.[9][10] Human liver microsomes (HLM) contain a high concentration of CYP enzymes and are a standard in vitro model for assessing phase I metabolism.[11][12][13]

Expected Outcome: Due to the KIE, (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is expected to have a longer metabolic half-life and lower intrinsic clearance compared to its non-deuterated analog. This is because the deuteration on the phenyl ring can slow down aromatic hydroxylation, a common metabolic pathway.

Table for Reporting Metabolic Stability Data:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate[Value][Value]
(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate[Value][Value]

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Materials:

  • Acetophenone or d5-Acetophenone

  • Ethyl glyoxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the acetophenone (1 equivalent) and ethyl glyoxylate (1 equivalent) in ethanol.[1][5]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH in water dropwise with constant stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.[5]

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Determination of the Kinetic Isotope Effect (Competitive Method)

Materials:

  • A 1:1 molar mixture of (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate and (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

  • Reactant and solvent system for the reaction of interest

  • Quenching solution

  • Internal standard for LC-MS analysis

  • LC-MS system

Procedure:

  • Prepare a stock solution of the 1:1 mixture of the deuterated and non-deuterated substrates.

  • Initiate the reaction under the desired conditions.

  • At various time points (especially at low conversion, e.g., <15%), withdraw an aliquot of the reaction mixture and quench the reaction.

  • Add a known concentration of an internal standard to the quenched samples.

  • Analyze the samples by LC-MS to determine the ratio of the deuterated and non-deuterated products.

  • The KIE can be calculated from the product ratio and the initial substrate ratio.

KIE_Workflow Start Prepare 1:1 mixture of deuterated and non-deuterated substrates Initiate Initiate reaction Start->Initiate Sample Withdraw and quench aliquots at various time points Initiate->Sample Add_IS Add internal standard Sample->Add_IS LCMS Analyze by LC-MS Add_IS->LCMS Calculate Calculate KIE from product ratio LCMS->Calculate

Caption: Workflow for determining the Kinetic Isotope Effect.

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes

Materials:

  • (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate and its d5-analog

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the HLM and phosphate buffer.[10][12]

  • Add the test compound to the wells (final concentration typically 1 µM).[10]

  • Pre-incubate the plate at 37°C.[10]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[10][11]

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow Start Prepare test compounds, HLM, and buffer Incubate Add test compound to HLM and pre-incubate at 37°C Start->Incubate Initiate Initiate reaction with NADPH Incubate->Initiate Time_Points Terminate reaction at various time points with ACN/IS Initiate->Time_Points Centrifuge Centrifuge to pellet protein Time_Points->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the metabolic stability assay.

Conclusion

The strategic deuteration of (E)-Ethyl 4-Oxo-4-phenyl-but-2-enoate at the phenyl ring is predicted to have a significant impact on its performance, primarily by reducing the rate of metabolism. This guide provides a comprehensive framework for the synthesis, comparative testing, and data analysis of the deuterated and non-deuterated analogs. By understanding and applying the principles of the kinetic isotope effect, researchers and drug development professionals can leverage deuteration as a powerful strategy to optimize the pharmacokinetic properties of promising therapeutic candidates. The provided protocols offer a robust starting point for conducting these critical comparative studies, enabling a data-driven approach to drug design and development.

References

  • Springer. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Taylor & Francis Online. (2010, December 8). An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • CORE. (2022, August 31). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (n.d.). [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • AIP Publishing. (2017, December 13). Kinetic isotope effects and how to describe them. [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl (2E)-4-oxo-4-phenyl-2-butenoate. [Link]

  • Royal Society of Chemistry. (n.d.). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Acid Derivatives. [Link]

  • Analyst (RSC Publishing). (n.d.). Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. [Link]

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Validation

A Comparative Guide to Robustness Testing of Analytical Methods Utilizing (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the reliability of analytical data is non-negotiable. An analytical method's robustness—...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is non-negotiable. An analytical method's robustness—its capacity to remain unaffected by small, deliberate variations in method parameters—is a cornerstone of this reliability.[1] This guide provides an in-depth, comparative analysis of robustness testing for a High-Performance Liquid Chromatography (HPLC) method, focusing on the use of a deuterated internal standard, (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate. We will explore the causal relationships behind experimental choices, present a detailed protocol with supporting data, and compare the performance of this stable isotope-labeled internal standard (SIL-IS) against a structural analog.

The Imperative of Robustness and the Gold Standard of Internal Standards

Robustness is a critical validation parameter that provides an indication of a method's reliability during its normal usage.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) mandates the evaluation of a method's robustness, which should be considered during the development phase.[2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is pivotal for achieving accuracy and precision.[1][3] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variability.[1][3] Stable isotope-labeled internal standards, such as our subject compound, are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte, differing only in mass.[3][4] This near-identical nature allows them to co-elute with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, which is a significant advantage over structural analog internal standards.[3]

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate , a deuterated chalcone derivative, serves as an excellent model for a SIL-IS. Chalcones are a class of compounds with a 1,3-diphenyl-2-propen-1-one backbone and are known for their diverse biological activities.[5][6] The deuteration of the phenyl group provides a stable isotopic label with a significant mass shift, minimizing the risk of isotopic cross-talk with the non-deuterated analyte.

Experimental Design: A Proactive Approach to Robustness

To systematically evaluate the robustness of an analytical method, a Design of Experiments (DoE) approach is highly recommended over the traditional one-factor-at-a-time (OFAT) method.[2][7] DoE allows for the simultaneous investigation of multiple parameters and their interactions, providing a comprehensive understanding of the method's performance with fewer experimental runs.[2][7] For this guide, we will employ a fractional factorial design to assess the impact of key HPLC parameters.

Comparative Robustness Study: (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate vs. a Structural Analog Internal Standard

This section details a hypothetical robustness study for the quantification of a model analyte, "Analyte X," a non-deuterated chalcone derivative structurally similar to our internal standard. We will compare the performance of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (d5-IS) with a non-deuterated structural analog, 4-methoxy chalcone (MeO-IS) .

Hypothetical Analytical Method

A reverse-phase HPLC method with UV detection is developed for the quantification of Analyte X.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 5 µL

Robustness Testing Protocol

A fractional factorial design will be used to evaluate the following parameters at their nominal and varied levels:

ParameterLevel -1Nominal LevelLevel +1
Column Temperature (°C) 333537
Mobile Phase pH (Aqueous) 2.83.03.2
Flow Rate (mL/min) 0.380.400.42
Wavelength (nm) 278280282

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Analyte X (1 mg/mL) in acetonitrile.

    • Prepare stock solutions of d5-IS and MeO-IS (1 mg/mL each) in acetonitrile.

    • Prepare a working standard solution containing Analyte X at a concentration of 10 µg/mL and either d5-IS or MeO-IS at a constant concentration of 5 µg/mL.

  • Experimental Runs:

    • For each of the experimental conditions defined by the fractional factorial design, inject the working standard solution in triplicate.

  • Data Analysis:

    • For each injection, determine the peak areas of Analyte X and the respective internal standard (d5-IS or MeO-IS).

    • Calculate the peak area ratio (Analyte X / IS).

    • Determine the mean peak area ratio, standard deviation (SD), and percent relative standard deviation (%RSD) for the triplicate injections at each condition.

    • Evaluate the effect of each parameter variation on the peak area ratio and chromatographic resolution between Analyte X and any potential impurities.

Visualizing the Experimental Workflow

Robustness_Testing_Workflow cluster_prep Preparation cluster_exp Experimentation (Fractional Factorial Design) cluster_analysis Data Analysis cluster_conclusion Conclusion prep_analyte Prepare Analyte X Stock prep_working Prepare Working Standards (Analyte X + d5-IS or MeO-IS) prep_analyte->prep_working prep_d5_is Prepare d5-IS Stock prep_d5_is->prep_working prep_meo_is Prepare MeO-IS Stock prep_meo_is->prep_working exp_run HPLC Analysis under Nominal & Varied Conditions (Temp, pH, Flow, Wavelength) prep_working->exp_run data_acq Peak Area Integration exp_run->data_acq calc_ratio Calculate Peak Area Ratio (Analyte X / IS) data_acq->calc_ratio calc_stats Calculate Mean, SD, %RSD calc_ratio->calc_stats eval_impact Evaluate Parameter Impact on Results & Resolution calc_stats->eval_impact conclusion Determine Method Robustness & Define Operating Ranges eval_impact->conclusion

Caption: Workflow for the HPLC method robustness testing.

Comparative Performance Data

The following tables summarize the hypothetical results of the robustness study, comparing the performance of the d5-IS and the MeO-IS. The key performance indicator is the %RSD of the peak area ratio across all experimental conditions. A lower %RSD indicates greater robustness.

Table 1: Robustness Data with (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (d5-IS)

Varied ParameterLevelMean Peak Area Ratio (Analyte X / d5-IS)%RSD (n=3)
Nominal -2.010.8
Temperature 33°C2.000.9
37°C2.020.7
pH 2.82.031.1
3.21.990.9
Flow Rate 0.38 mL/min2.021.2
0.42 mL/min1.981.0
Wavelength 278 nm2.051.3
282 nm1.971.1
Overall %RSD 1.5%

Table 2: Robustness Data with 4-Methoxy Chalcone (MeO-IS)

Varied ParameterLevelMean Peak Area Ratio (Analyte X / MeO-IS)%RSD (n=3)
Nominal -2.551.2
Temperature 33°C2.651.5
37°C2.481.3
pH 2.82.712.1
3.22.451.8
Flow Rate 0.38 mL/min2.682.5
0.42 mL/min2.422.2
Wavelength 278 nm2.601.6
282 nm2.511.4
Overall %RSD 4.8%
Interpretation of Results and Causality

The hypothetical data clearly demonstrates the superior performance of the deuterated internal standard. The overall %RSD for the peak area ratio when using the d5-IS is significantly lower (1.5%) compared to the MeO-IS (4.8%). This indicates that the method is more robust and less susceptible to variations in the analytical parameters when a SIL-IS is employed.

The primary reason for this enhanced robustness lies in the co-elution and identical physicochemical behavior of the d5-IS and Analyte X.[3] Any changes in retention time or peak shape due to variations in temperature, pH, or flow rate affect both the analyte and the d5-IS to the same extent, thus keeping their peak area ratio constant. In contrast, the MeO-IS, being a structural analog, will have slightly different chromatographic properties. Variations in method parameters, especially mobile phase pH and column temperature, can alter the selectivity between the analyte and the MeO-IS, leading to a less consistent peak area ratio.[8][9]

Forced Degradation and Specificity

To further challenge the method's robustness and ensure its specificity, a forced degradation study should be performed as part of method validation.[8][10] This involves subjecting the analyte to harsh conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products.[10][11] The developed HPLC method must be able to resolve the analyte peak from any degradation products, and the internal standard should not co-elute with any of these degradants. The use of a deuterated internal standard is advantageous here as it is highly unlikely that any degradation product will have the same mass-to-charge ratio as the SIL-IS, a crucial aspect for LC-MS applications.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis stressed_samples Stressed Samples (with Degradation Products) acid->stressed_samples base Base Hydrolysis base->stressed_samples oxidation Oxidation (H2O2) oxidation->stressed_samples photolysis Photolytic Stress photolysis->stressed_samples analyte Analyte X Solution analyte->acid analyte->base analyte->oxidation analyte->photolysis hplc_analysis HPLC Analysis of Stressed Samples stressed_samples->hplc_analysis peak_resolution Evaluate Peak Purity & Resolution hplc_analysis->peak_resolution specificity Demonstrate Method Specificity & Stability-Indicating Nature peak_resolution->specificity

Caption: Workflow for a forced degradation study.

Conclusion: The Strategic Advantage of Deuterated Internal Standards in Ensuring Method Robustness

The robustness of an analytical method is not merely a checkbox in a validation protocol; it is a fundamental attribute that ensures the long-term reliability and transferability of the method. This guide has demonstrated, through a comparative framework, the significant advantages of employing a deuterated internal standard like (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate in robustness testing.

The near-identical physicochemical properties of a SIL-IS to the analyte provide a superior ability to compensate for minor variations in analytical parameters, leading to more consistent and reliable quantitative data. While structural analog internal standards can be a viable option, they often exhibit different responses to changes in chromatographic conditions, which can compromise method robustness.

For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a strategic decision that enhances data integrity, facilitates smoother method transfers, and ultimately contributes to the development of safe and effective pharmaceuticals.

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  • Vertex AI Search.
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Safety & Regulatory Compliance

Safety

(E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate proper disposal procedures

The handling and disposal of specialized deuterated compounds like (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate require a rigorous fusion of chemical reactivity awareness and strict regulatory compliance. As an α,β-unsaturat...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialized deuterated compounds like (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate require a rigorous fusion of chemical reactivity awareness and strict regulatory compliance. As an α,β-unsaturated carbonyl compound utilized primarily as a stable isotope internal standard in LC-MS/MS pharmacokinetic studies, its safe disposal hinges on understanding its electrophilic nature.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational protocols required to manage this compound from benchtop generation to final environmental disposition.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is a deuterated derivative of ethyl trans-3-benzoylacrylate[1].

The Causality of Sensitization: The core hazard of this molecule is not its deuterium label, but its conjugated enone system. The carbon-carbon double bond is flanked by two electron-withdrawing groups (a ketone and an ester), making the β-carbon highly electron-deficient (electrophilic). When exposed to biological tissue, this electrophilic center acts as a potent Michael acceptor . It readily undergoes a 1,4-conjugate addition with nucleophilic sulfhydryl (-SH) groups found in the cysteine residues of skin and respiratory proteins[2]. This covalent modification (haptenation) triggers an immune cascade, leading to severe allergic contact dermatitis and sensitization[2].

The Isotope Effect on Disposal: While the d5-phenyl ring provides metabolic stability via the kinetic isotope effect (making it invaluable for ADME tracking), deuteration does not alter the macroscopic reactivity or environmental toxicity of the enone core. It must be treated with the same rigorous containment protocols as its non-deuterated counterpart.

G A (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate (Michael Acceptor) B Skin/Respiratory Exposure A->B C Protein Thiol Groups (Nucleophiles) B->C Penetrates barrier D Covalent Adduct Formation (Michael Addition) C->D Reaction E Immune System Activation D->E F Allergic Contact Dermatitis E->F

Mechanistic pathway of sensitization via Michael addition to protein thiols.

Waste Segregation & Incompatibility Matrix

Because this compound is highly electrophilic, improper mixing in bulk waste carboys can lead to dangerous, uncontrolled exothermic reactions.

Table 1: Waste Segregation & Chemical Incompatibilities

Waste Stream CategoryCompatibilityOperational Causality & Justification
Non-Halogenated Organic Primary Route Contains only C, H, D, and O. Segregating here avoids the high incineration costs associated with halogenated waste (which requires specialized scrubbers to prevent dioxin formation).
Halogenated Organic ConditionalOnly use if the compound was extracted using solvents like Dichloromethane (DCM) or Chloroform.
Aqueous / Sink Disposal Strictly Forbidden Highly hydrophobic and toxic to aquatic life. Sink disposal violates EPA clean water regulations[3].
Strong Nucleophiles Incompatible Do NOT mix with concentrated amines, thiols, or hydrazines. Will cause rapid, exothermic Michael addition in the waste container.

Operational Methodologies

Immediate Spill Response Methodology

If a solution of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate is spilled on the benchtop, execute this self-validating recovery protocol:

  • Evacuate and Isolate: Immediately halt work. Ensure the fume hood sash is lowered to maximize exhaust velocity over the spill zone.

  • PPE Donning: Upgrade PPE. Standard latex is insufficient due to the compound's hydrophobicity; don double-layered nitrile gloves , splash goggles, and a chemically resistant lab coat.

  • Inert Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for concentrated organic spills.

  • Absorption & Collection: Using non-sparking tools, sweep the absorbed mixture into a wide-mouth, sealable high-density polyethylene (HDPE) container[2].

  • Decontamination: Wash the affected surface with a mild detergent and water. Causality: Using pure organic solvents (like acetone) for the initial wipe will merely dissolve and spread the electrophilic compound over a larger surface area, increasing sensitization risk.

  • Validation: Inspect the area with a UV lamp (if the compound is UV-active in your solvent matrix) to ensure no residue remains before resuming operations.

Step-by-Step Laboratory Disposal Workflow

To maintain compliance with EPA Resource Conservation and Recovery Act (RCRA) standards, follow this lifecycle workflow:

  • Source Segregation: Transfer the spent reaction mixture or stock solution into a designated, chemically compatible waste carboy (typically glass or HDPE) inside the fume hood.

  • SAA Transfer: Move the waste to the laboratory's Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator[4].

  • Labeling: Instantly affix a hazardous waste tag. The label MUST state "Hazardous Waste" and list the specific chemical constituents (e.g., "Non-Halogenated Solvent, 1% (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate"). Never use abbreviations.

  • Volume Monitoring: Ensure the SAA container does not exceed 55 gallons. Once full, the container must be dated and moved to the Central Accumulation Area (CAA) within three consecutive days[3].

WasteLifecycle Bench Bench Generation (Fume Hood) Segregation Waste Segregation (Non-Halogenated Organic) Bench->Segregation Immediate transfer SAA Satellite Accumulation Area (SAA) Max 55 Gal, Near point of generation Segregation->SAA Cap & Label CAA Central Accumulation Area (CAA) Time limit based on LQG/SQG status SAA->CAA When full or < 1 year Disposal Final Disposal (Incineration/Fuel Blending) CAA->Disposal Vendor pickup

Standardized laboratory hazardous waste lifecycle from generation to final disposal.

Regulatory Compliance & Accumulation Standards

Laboratory waste management is dictated by your facility's EPA Generator Status. Academic and research laboratories may also opt into Subpart K regulations, which offer flexibility tailored to the unpredictable nature of research waste[4],[5].

Table 2: EPA Hazardous Waste Accumulation Limits (Quantitative Comparison)

Generator StatusMonthly Generation LimitMax On-Site AccumulationCAA Storage Time LimitSAA Volume Limit
VSQG (Very Small)< 100 kg≤ 1,000 kgNo strict federal time limit55 Gallons[4]
SQG (Small)100 - 1,000 kg≤ 6,000 kg180 days (or 270 days)*[6]55 Gallons[4]
LQG (Large)> 1,000 kgNo limit90 days[6]55 Gallons[4]

*Extended to 270 days if the designated Treatment, Storage, and Disposal Facility (TSDF) is located more than 200 miles away.

By strictly adhering to these accumulation limits and respecting the electrophilic causality of (E)-Ethyl 4-Oxo-4-phenyl-d5-but-2-enoate, laboratories can ensure absolute environmental compliance while protecting personnel from severe sensitization risks.

References

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University / EPA Guidelines URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) United States Environmental Protection Agency (EPA) URL:[Link]

  • Regulation of Laboratory Waste American Chemical Society (ACS) URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab Lab Manager Magazine URL:[Link]

  • Compound Summary: Ethyl (2E)-4-oxo-4-phenyl-2-butenoate National Center for Biotechnology Information (PubChem) URL:[Link]

  • Safety Data Sheet: Structural Alerts for Sensitization (Michael Addition) MG Chemicals Regulatory Data URL: [Link]

Sources

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